Reverse transcriptase-IN-1
Description
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Properties
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2-methyl-6-nitroanilino]quinazolin-2-yl]amino]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N7O2/c1-16-13-18(5-4-12-26)14-22(32(33)34)23(16)30-24-20-6-2-3-7-21(20)29-25(31-24)28-19-10-8-17(15-27)9-11-19/h2-11,13-14H,1H3,(H2,28,29,30,31)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZKGXAFXCQSCG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])C=CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])/C=C/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Reverse Transcriptase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse transcriptase-IN-1, also known as Compound 12z, is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] As a diarylbenzopyrimidine (DABP) analogue, it represents a significant advancement in the quest for more effective antiretroviral therapies with improved resistance profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Design Rationale
The discovery of this compound (Compound 12z) was the result of a strategic molecular hybridization approach, combining structural features of two FDA-approved NNRTIs: etravirine (ETR) and efavirenz (EFV).[1] The goal was to develop new analogues with potent activity against wild-type HIV-1 and, crucially, against clinically relevant mutant strains that confer resistance to existing therapies, such as the K103N and E138K mutations.[1]
The diarylpyrimidine core of etravirine is known for its conformational flexibility, which allows it to adapt to mutations in the NNRTI binding pocket. Efavirenz, on the other hand, contributes a key trifluoromethyl group and a specific spatial arrangement that enhances binding affinity. The design of the DABP series, including Compound 12z, aimed to integrate the advantageous structural motifs of both drugs to create a new class of inhibitors with an improved resistance profile and favorable pharmacokinetic properties.[1]
Quantitative Data Summary
The biological activity and pharmacokinetic properties of this compound (Compound 12z) and its precursors have been quantitatively evaluated. The following tables summarize the key findings from the primary literature.[1]
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound (Compound 12z) [1]
| Compound | HIV-1 IIIB (Wild-Type) EC₅₀ (nM) | HIV-1 E138K Mutant EC₅₀ (nM) | HIV-1 K103N Mutant EC₅₀ (nM) | Cytotoxicity (CC₅₀ in MT-4 cells, µM) | Selectivity Index (SI) |
| This compound (12z) | 3.4 | 4.3 | 3.6 | > 221 | > 65000 |
| Etravirine (ETR) | 2.7 | 15.2 | 3.0 | > 230 | > 85185 |
| Efavirenz (EFV) | 1.8 | 1.9 | 95.1 | > 160 | > 88889 |
Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of this compound (Compound 12z) [1]
| Compound | HIV-1 RT IC₅₀ (nM) |
| This compound (12z) | 13.7 |
| Etravirine (ETR) | 5.0 |
| Efavirenz (EFV) | 16.0 |
Table 3: Pharmacokinetic Properties of this compound (Compound 12z) in Rats [1]
| Compound | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | Oral Bioavailability (%) |
| This compound (12z) | 5 (p.o.) | 39.9 | 8.0 | 638 | 11.8 | 16.5 |
Experimental Protocols
Chemical Synthesis of this compound (Compound 12z)
The synthesis of this compound (Compound 12z) is a multi-step process. The following is a detailed protocol adapted from the primary literature.[1]
General Procedure for the Synthesis of Diarylbenzopyrimidine Analogues:
-
Step 1: Synthesis of the pyrimidine core. Commercially available starting materials are used to construct the central diarylbenzopyrimidine scaffold through a series of condensation and cyclization reactions.
-
Step 2: Introduction of the cyanovinylphenyl group. The intermediate from Step 1 is coupled with a substituted phenylacetonitrile derivative containing the cyanovinyl moiety via a palladium-catalyzed cross-coupling reaction.
-
Step 3: Final modification and purification. The resulting compound is further modified as needed, and the final product, this compound (Compound 12z), is purified by column chromatography to yield the desired product.
Note: For the specific reagents, reaction conditions, and characterization data for each step, please refer to the supporting information of the primary publication by Han et al., ACS Infectious Diseases 2020, 6(5), 787-801.
In Vitro Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of this compound is determined using a cell-based assay with MT-4 cells.[1]
Protocol:
-
Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Preparation: HIV-1 strains (wild-type and mutants) are propagated in MT-4 cells, and the virus titer is determined.
-
Antiviral Assay:
-
MT-4 cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
A standardized amount of HIV-1 is added to the wells.
-
The plates are incubated at 37°C in a 5% CO₂ incubator.
-
-
Endpoint Measurement: After 4-5 days of incubation, cell viability is assessed using the MTT colorimetric method. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.
-
Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) is determined by incubating the compounds with uninfected MT-4 cells and measuring cell viability with the MTT assay.
HIV-1 Reverse Transcriptase Inhibition Assay
The direct inhibitory effect of this compound on the HIV-1 RT enzyme is measured using a commercially available or in-house developed enzymatic assay.[1]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a non-radioactive labeled nucleotide).
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 reverse transcriptase is pre-incubated with serial dilutions of the test compound.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the reaction mixture to the enzyme-inhibitor solution.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Termination and Detection: The reaction is stopped, and the amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the enzymatic activity by 50%.
Mechanism of Action and Signaling Pathways
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains. This ultimately blocks the polymerization activity of the enzyme, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
Below are Graphviz diagrams illustrating the HIV-1 reverse transcription process and the mechanism of inhibition by this compound.
Caption: Overview of the HIV-1 Replication Cycle.
Caption: The Process of HIV-1 Reverse Transcription.
Caption: Inhibition of Reverse Transcriptase by an NNRTI.
Conclusion
This compound (Compound 12z) is a promising new diarylbenzopyrimidine NNRTI developed through a rational drug design strategy. It exhibits potent inhibitory activity against both wild-type and key drug-resistant strains of HIV-1, coupled with a favorable pharmacokinetic profile. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working on the development of next-generation antiretroviral agents. Further investigation and optimization of this and similar compounds could lead to more robust and durable treatment options for individuals living with HIV-1.
References
Development of Diarylbenzopyrimidine Reverse Transcriptase Inhibitors: A Technical Guide
Introduction
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, with millions of people living with the virus worldwide.[1][2] A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][3] Consequently, HIV-1 RT is a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of this therapy, valued for their high potency, specificity, and low cytotoxicity.[1][4]
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket adjacent to the RT active site, known as the NNRTI binding pocket (NNIBP).[1][3][5] This binding induces a conformational change that inhibits the enzyme's function.[3] The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine (ETR) and rilpivirine (RPV), has been particularly successful.[1][6][7] Building on this success, researchers have developed diarylbenzopyrimidine (DABP) derivatives, which have demonstrated potent inhibitory activity against both wild-type (WT) and drug-resistant strains of HIV-1.[1] This guide provides an in-depth overview of the development of DABP reverse transcriptase inhibitors, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Mechanism of Action
Diarylbenzopyrimidine derivatives, like other NNRTIs, are non-competitive inhibitors of HIV-1 reverse transcriptase.[3] They do not bind at the enzyme's active site where nucleoside analogs compete with natural deoxynucleotide triphosphates. Instead, they bind to the allosteric NNRTI binding pocket located in the p66 subunit of the enzyme.[3][8] This binding event locks the enzyme in an inactive conformation, distorting the polymerase active site and preventing the synthesis of viral DNA.[3][5] The flexibility of second-generation NNRTIs like the DAPYs allows them to adapt to mutations within the binding pocket, a key factor in their effectiveness against resistant viral strains.[9][10]
References
- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 7. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revealing the drug-resistant mechanism for diarylpyrimidine analogue inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Pronged Attack: A Technical Guide to the Mechanism of Action of Reverse Transcriptase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human immunodeficiency virus type 1 (HIV-1) pandemic continues to be a major global health challenge, necessitating the development of novel and robust therapeutic strategies. The emergence of drug resistance to single-target antiretroviral agents has spurred the exploration of multi-target inhibitors. This whitepaper provides an in-depth technical overview of a promising class of antiretroviral compounds known as dual inhibitors of reverse transcriptase (RT) and integrase (IN), represented here by the archetype "Reverse transcriptase-IN-1". These compounds simultaneously block two critical steps in the HIV-1 replication cycle, offering the potential for increased efficacy, a higher barrier to resistance, and a simplified treatment regimen. This document details the mechanism of action, presents illustrative quantitative data, outlines key experimental protocols for evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for Dual Inhibition
Highly Active Antiretroviral Therapy (HAART), the current standard of care for HIV-1 infection, typically involves a combination of drugs that target different viral enzymes.[1] While effective, this multi-pill regimen can lead to challenges with patient adherence, drug-drug interactions, and the selection of multi-drug resistant viral strains.[1] A compelling strategy to overcome these limitations is the development of a single molecule that can inhibit multiple viral targets.[1]
HIV-1 reverse transcriptase (RT) and integrase (IN) are two essential enzymes for viral replication, making them ideal targets for a dual-inhibition approach.[1] RT is responsible for transcribing the viral RNA genome into double-stranded DNA, a process central to the retroviral life cycle. IN then catalyzes the insertion of this viral DNA into the host cell's genome, establishing a permanent infection.[1] By simultaneously blocking both of these non-homologous enzymes, a dual inhibitor like this compound can deliver a potent one-two punch against the virus.
This guide will use "this compound" as a representative model for this class of dual-acting agents to explore their mechanism of action and the methodologies used to characterize them.
Core Mechanism of Action: A Bifunctional Approach
This compound exerts its antiviral effect by concurrently inhibiting the enzymatic activities of both HIV-1 reverse transcriptase and integrase.
Inhibition of Reverse Transcriptase (RT)
HIV-1 RT has two key functions: RNA-dependent DNA polymerase activity and RNase H activity, both of which are crucial for the synthesis of double-stranded viral DNA from the viral RNA template.[1] this compound, in its capacity as an RT inhibitor, is often designed to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to an allosteric pocket on the RT enzyme, located approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the polymerase function.
Inhibition of Integrase (IN)
The HIV-1 integrase enzyme carries out its function in two main steps: 3'-end processing, where it cleaves two nucleotides from each 3' end of the viral DNA, and strand transfer, where it ligates the processed viral DNA ends into the host cell's chromosomal DNA.[1] The strand transfer step is the primary target for the most successful class of integrase inhibitors, known as integrase strand transfer inhibitors (INSTIs).[1]
The integrase inhibitory component of this compound typically mimics the action of INSTIs. These molecules often contain a diketo acid (DKA) motif or a similar chemical structure that can chelate the two divalent magnesium ions (Mg2+) in the active site of the integrase enzyme.[1] This chelation prevents the binding of the host DNA to the enzyme, thereby blocking the strand transfer step and halting the integration of the viral genome.
Signaling Pathways and Logical Relationships
The dual inhibitory action of this compound on the HIV-1 life cycle can be visualized as follows:
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical dual inhibitor, "RT-IN-1a," belonging to the quinolinonyl diketo acid class. This data is illustrative and serves to provide a quantitative context for the potency of such compounds.
| Parameter | Target | Value | Description |
| IC50 | HIV-1 Reverse Transcriptase (RNase H) | 28 nM | The half maximal inhibitory concentration against the RNase H activity of reverse transcriptase.[1] |
| IC50 | HIV-1 Integrase (Strand Transfer) | 5.1 µM | The half maximal inhibitory concentration against the strand transfer activity of integrase.[1] |
| EC50 | HIV-1 Replication (in cell culture) | 0.23 µM | The half maximal effective concentration for inhibiting viral replication in a cell-based assay.[1] |
| CC50 | Cytotoxicity (in cell culture) | >100 µM | The half maximal cytotoxic concentration, indicating the concentration at which the compound is toxic to 50% of cells. |
Note: The IC50 and EC50 values presented are based on data for different compounds within the broader class of dual inhibitors and are consolidated here for illustrative purposes.[1]
Experimental Protocols
The characterization of a dual inhibitor like this compound requires robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)
This assay quantifies the DNA synthesis activity of recombinant HIV-1 RT and the inhibitory effect of the test compound.
Methodology:
-
Plate Preparation: A 96-well microtiter plate is coated with a poly(A) template.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing an oligo(dT) primer, dNTPs including bromodeoxyuridine triphosphate (BrdUTP), and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Recombinant HIV-1 RT enzyme is added to the wells to initiate the reverse transcription reaction. The plate is incubated to allow for the synthesis of a BrdU-labeled DNA strand.
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Detection: The newly synthesized DNA is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the conjugated enzyme is added, leading to a colorimetric or chemiluminescent signal that is proportional to the amount of DNA synthesized.
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of RT inhibition against the log concentration of the inhibitor.
HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-based)
This assay measures the ability of the integrase enzyme to catalyze the strand transfer reaction and the inhibitory effect of the test compound.
Methodology:
-
Plate Preparation: A 96-well plate is coated with streptavidin. A biotin-labeled donor DNA substrate (mimicking the viral DNA end) is then added and binds to the streptavidin.
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase enzyme is added to the wells, followed by the test compound (this compound) at various concentrations. This mixture is incubated to allow the enzyme to bind to the donor DNA.
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Strand Transfer Initiation: A target DNA substrate, labeled with a different tag (e.g., digoxigenin - DIG), is added to the wells. The plate is incubated to allow the strand transfer reaction to occur, where the donor DNA is integrated into the target DNA.
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Washing: The wells are washed to remove any unbound target DNA.
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Detection: An anti-DIG antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the integrated target DNA.
-
Signal Generation: A substrate for the conjugated enzyme is added, and the resulting signal is measured.
-
Data Analysis: The signal, which is proportional to the strand transfer activity, is used to calculate the IC50 value of the inhibitor.
Conclusion and Future Directions
Dual inhibitors of HIV-1 reverse transcriptase and integrase, exemplified by the conceptual "this compound," represent a sophisticated and promising approach in antiretroviral drug development. By targeting two distinct and essential viral enzymes, these compounds have the potential to offer a potent antiviral effect, a high genetic barrier to resistance, and a simplified therapeutic regimen. The continued exploration of diverse chemical scaffolds that can effectively engage both the allosteric NNRTI-binding pocket of RT and the active site of IN will be crucial for the development of next-generation HIV-1 therapeutics. Further research should focus on optimizing the pharmacokinetic properties and minimizing off-target effects of these dual-acting agents to translate their in vitro potency into clinical success.
References
Reverse Transcriptase-IN-1: A Technical Guide to a Potent Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse transcriptase-IN-1 is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylbenzopyrimidine (DABP) class of compounds. It demonstrates significant efficacy against wild-type Human Immunodeficiency Virus Type 1 (HIV-1) and clinically relevant mutant strains. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.
Core Data Summary
The following tables summarize the key quantitative data for this compound, a compound also identified as "compound 7" in some research literature, based on its nearly identical bioactivity profile.[1]
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Target | Assay | Value (nM) | Cell Line |
| HIV-1 Reverse Transcriptase | Enzymatic Inhibition (IC50) | 13.7[2][3] | - |
| HIV-1 IIIB (Wild-Type) | Antiviral Activity (EC50) | 3.4[1] | MT-4 |
| HIV-1 (E138K Mutant) | Antiviral Activity (EC50) | 4.3[1] | MT-4 |
| HIV-1 (K103N Mutant) | Antiviral Activity (EC50) | 3.6[1] | MT-4 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Value (nM) |
| MT-4 | Cytotoxicity (CC50) | 6138 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value |
| Oral Bioavailability | p.o. | 5 | 16.5% |
| Cmax | p.o. | 5 | 39.9 ng/mL |
| Mean Residence Time (MRT) | p.o. | 5 | 11.8 hours |
| Mean Residence Time (MRT) | i.v. | 1 | 11.4 hours |
A single-dose toxicity study in rats showed no mortality or abnormal body weight decrease at a dose of 293 mg/kg.
Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor, this compound functions through a non-competitive inhibition mechanism. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains. This allosteric inhibition ultimately prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
Figure 1. Mechanism of HIV-1 replication and inhibition by this compound.
Experimental Protocols
Representative Synthesis of Diarylbenzopyrimidine Derivatives
The synthesis of this compound, a diarylbenzopyrimidine, can be achieved through a multi-step process. A general approach is outlined below, based on established methods for this class of compounds.
Figure 2. General synthetic workflow for diarylbenzopyrimidine derivatives.
Step 1: Synthesis of the Diaryl Ether Intermediate
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To a solution of a substituted phenol in an appropriate solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate.
-
Add 2,4,6-trichloropyrimidine to the mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diaryl ether intermediate.
Step 2: Synthesis of the Diarylpyrimidine Core
-
Dissolve the diaryl ether intermediate and a substituted aniline in a suitable solvent (e.g., isopropanol).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the diarylpyrimidine core structure.
Step 3: Final Modification
-
The diarylpyrimidine core can be further modified, for example, through substitution reactions, to yield the final product, this compound. The specific reaction will depend on the desired final structure.
-
Purify the final compound using techniques such as recrystallization or column chromatography.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
HIV-1 Reverse Transcriptase Inhibition Assay (IC50 Determination)
This protocol describes a representative enzyme-linked immunosorbent assay (ELISA)-based method for determining the IC50 of NNRTIs against HIV-1 RT.
Figure 3. Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.
Materials:
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Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) RNA template
-
Oligo(dT) primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
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Digoxigenin-11-dUTP (DIG-dUTP)
-
Biotin-16-dUTP (Biotin-dUTP)
-
Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, non-ionic detergent)
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Streptavidin-coated 96-well plates
-
Anti-Digoxigenin-HRP antibody
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in reaction buffer.
-
In a reaction plate, add the RNA template, oligo(dT) primer, dNTP mix containing DIG-dUTP and Biotin-dUTP, and the diluted inhibitor.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.
-
Wash the plate to remove unbound components.
-
Add a solution of Anti-Digoxigenin-HRP antibody and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Anti-HIV-1 Cytoprotection Assay in MT-4 Cells (EC50 and CC50 Determination)
This protocol outlines a representative method for assessing the antiviral activity and cytotoxicity of this compound in a cell-based assay using the MTT method.
Figure 4. Workflow for the Anti-HIV-1 Cytoprotection Assay.
Materials:
-
MT-4 human T-cell line
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
HIV-1 laboratory strain (e.g., IIIB)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol or SDS solution)
-
96-well microtiter plates
-
Microplate reader
Procedure for EC50 Determination:
-
Seed MT-4 cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells containing the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.
-
Incubate the plate at 37°C in a CO2 incubator for 4-5 days, until cytopathic effects are maximal in the untreated infected control wells.
-
Add MTT solution to each well and incubate for approximately 4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cytoprotection for each concentration and determine the EC50 value.
Procedure for CC50 Determination:
-
Follow the same procedure as for the EC50 determination, but without adding the virus to the cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated, uninfected cell control and determine the CC50 value.
Conclusion
This compound is a highly potent diarylbenzopyrimidine NNRTI with a promising in vitro and in vivo profile. Its strong activity against both wild-type and resistant strains of HIV-1, coupled with its oral bioavailability, makes it a compound of significant interest for further research and development in the field of antiretroviral therapy. The experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds.
References
- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110196156A1 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Potency and Evaluation of HIV-1 Reverse Transcriptase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro efficacy of two key HIV-1 reverse transcriptase (RT) inhibitors, Nevirapine and Zidovudine (AZT), against the Human Immunodeficiency Virus Type 1 (HIV-1). It details their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, outlines the experimental protocols for their determination, and visually represents their mechanisms of action and experimental workflows.
Quantitative Efficacy of HIV-1 Reverse Transcriptase Inhibitors
The potency of antiretroviral compounds is quantified by their IC50 and EC50 values. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific target, in this case, the HIV-1 reverse transcriptase enzyme in a biochemical assay. The EC50, on the other hand, measures the concentration required for 50% reduction of viral activity in a cell-based assay.
Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the p66 subunit of the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.
| Parameter | Value (nM) | Assay Type | Reference |
| IC50 | 84 | Enzyme Assay | [1] |
| EC50 | 40 | Cell Culture | [1] |
| EC50 | 30 | MT-4 Cells (HIV-1 IIIB) |
Zidovudine (AZT)
Zidovudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a synthetic thymidine analog. It requires intracellular phosphorylation to its active triphosphate form, which is then incorporated into the growing viral DNA chain by RT. Lacking a 3'-hydroxyl group, it causes chain termination, thus halting viral replication.
| Parameter | Value (µM) | Assay Type | Reference |
| EC50 | 0.006 | MT-4 Cells (p24 antigen) | [2] |
Experimental Protocols
The determination of IC50 and EC50 values relies on standardized biochemical and cell-based assays. Below are detailed methodologies for commonly employed assays.
Biochemical Assay: Non-Radioactive Colorimetric Reverse Transcriptase Assay
This assay quantifies the in vitro activity of HIV-1 RT and the inhibitory potential of compounds by measuring the synthesis of DNA from a template.
Principle: The assay measures the incorporation of digoxigenin (DIG) and biotin-labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotin-labeled DNA is captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to peroxidase is then added, which binds to the DIG-labeled DNA. The amount of incorporated dNTPs is quantified by the addition of a peroxidase substrate (e.g., ABTS), which produces a colored product. The absorbance of this product is directly proportional to the RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (e.g., Nevirapine)
-
Microtiter plates (96-well, streptavidin-coated)
-
Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and Biotin-dUTP)
-
Lysis Buffer
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Washing Buffer
-
Peroxidase Substrate (e.g., ABTS)
-
Stop Solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent.
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted test compound or control vehicle.
-
Enzymatic Reaction: Add the reaction buffer to initiate the reverse transcription reaction. Incubate at 37°C for a defined period (e.g., 1 hour).
-
Capture: Transfer the reaction mixture to the streptavidin-coated microplate wells. Incubate to allow the biotinylated DNA to bind to the wells.
-
Washing: Wash the wells multiple times with washing buffer to remove unbound reagents.
-
Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.
-
Washing: Repeat the washing step to remove unbound antibody.
-
Substrate Reaction: Add the peroxidase substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: HIV-1 p24 Antigen Capture ELISA
This assay measures the amount of HIV-1 p24 core antigen produced in infected cells, which is an indicator of viral replication. A reduction in p24 levels in the presence of a compound indicates antiviral activity.
Principle: Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. Cell culture supernatants from HIV-1 infected cells treated with a test compound are added to the wells. The p24 antigen present in the supernatant binds to the capture antibody. A second, biotinylated anti-p24 antibody is then added, which binds to the captured p24. Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added, binding to the biotinylated antibody. The amount of bound enzyme is quantified by the addition of a chromogenic substrate (e.g., TMB), and the resulting color change is measured spectrophotometrically.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4 cells)
-
HIV-1 viral stock
-
Test compounds (e.g., Zidovudine)
-
96-well cell culture plates
-
p24 antigen capture ELISA kit (containing coated plates, detection antibody, conjugate, substrate, stop solution, and wash buffer)
-
Cell culture medium and supplements
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA Procedure: a. Add the collected supernatants to the wells of the p24 capture ELISA plate. b. Incubate to allow p24 to bind to the capture antibody. c. Wash the wells to remove unbound materials. d. Add the biotinylated detector antibody and incubate. e. Wash the wells. f. Add the streptavidin-HRP conjugate and incubate. g. Wash the wells. h. Add the TMB substrate and incubate in the dark. i. Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent reduction in p24 production for each compound concentration compared to the untreated infected control. The EC50 value is determined by plotting the percent reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
Zidovudine (AZT) Metabolic Activation Pathway
Zidovudine is a prodrug that requires phosphorylation by host cellular enzymes to become pharmacologically active. This pathway is critical for its mechanism of action as a chain terminator.
Caption: Metabolic activation of Zidovudine (AZT) within the host cell.
Experimental Workflow for a Non-Radioactive RT Inhibition Assay
The following diagram illustrates the key steps involved in determining the IC50 value of a compound against HIV-1 reverse transcriptase using a colorimetric assay.
Caption: Workflow for determining IC50 using a colorimetric RT assay.
References
Methodological & Application
Application Note & Protocol: Cell-Based HIV-1 Replication Assay Using a Novel Non-Nucleoside Reverse Transcriptase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome. Consequently, HIV-1 RT is a primary target for antiretroviral therapy. This application note describes a robust cell-based assay for evaluating the efficacy of novel HIV-1 reverse transcriptase inhibitors, using "RT-IN-1," a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), as a representative compound. The protocol details the infection of a susceptible T-cell line with HIV-1, treatment with the inhibitor, and subsequent quantification of viral replication via a p24 antigen ELISA. This method provides a reliable and quantifiable means to assess the antiviral activity and cytotoxicity of new therapeutic candidates.
Mechanism of Action: RT-IN-1
RT-IN-1 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site.[1][2] This binding induces a conformational change in the enzyme, altering the position of key residues within the catalytic site and thereby inhibiting the polymerase activity. This allosteric inhibition prevents the conversion of the viral RNA genome into DNA, effectively halting the replication cycle.
References
Application Notes and Protocols for Reverse Transcriptase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse transcriptase-IN-1 (RT-IN-1) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI). It is intended for research use only to investigate the mechanisms of retroviral replication and for the development of novel antiretroviral therapies. As an NNRTI, RT-IN-1 binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1][2] This action prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the retroviral life cycle.[3][4] While primarily targeting reverse transcriptase, its impact on the pre-integration complex, which includes the integrase enzyme, makes it a valuable tool for studying the interplay between these two key viral enzymes.[5][6]
These application notes provide detailed protocols for the use of RT-IN-1 in cell culture, including methods for determining its optimal concentration, assessing cytotoxicity, and measuring its inhibitory effects on viral replication and enzyme activity.
Mechanism of Action
Reverse transcriptase is a multifunctional enzyme essential for retroviral replication, possessing RNA-dependent DNA polymerase, DNA-dependent DNA polymerase, and RNase H activities.[1][7] RT-IN-1, as a non-nucleoside reverse transcriptase inhibitor, binds to a hydrophobic pocket located near the polymerase active site of the p66 subunit of HIV-1 reverse transcriptase.[8] This binding is non-competitive with respect to the deoxynucleotide substrates.[1][2] The binding of RT-IN-1 induces conformational changes in the enzyme, which can distort the primer grip and limit the flexibility of the enzyme, thereby blocking the chemical step of DNA synthesis.[2][8] This ultimately terminates the elongation of the proviral DNA chain.
Application Notes
Reconstitution and Storage of RT-IN-1
For optimal performance and stability, follow these guidelines for reconstituting and storing RT-IN-1.
| Parameter | Recommendation |
| Solvent | DMSO (Dimethyl Sulfoxide), sterile |
| Stock Concentration | 10 mM |
| Reconstitution | Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Add the calculated amount of DMSO to achieve a 10 mM stock solution. Vortex gently to fully dissolve the compound. |
| Storage of Stock Solution | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to 2 years. |
| Working Dilutions | Prepare fresh working dilutions from the stock solution in sterile cell culture medium immediately before use. Do not store working dilutions. |
Cell Line Selection
The choice of cell line is critical for studying the effects of RT-IN-1. The selected cell line should be susceptible to infection by the retrovirus of interest.
| Cell Line Example | Application |
| HEK293T | Highly transfectable, used for producing viral stocks. |
| HeLa | Commonly used for HIV infection studies. |
| Jurkat, CEM, MT-4 | T-lymphocyte cell lines, relevant for HIV-1 studies. |
| THP-1 | Monocytic cell line, useful for studying infection in myeloid lineage cells.[9] |
Experimental Protocols
Determination of Cytotoxicity and Optimal Concentration
It is essential to determine the concentration range at which RT-IN-1 is effective without causing significant cytotoxicity. This is achieved by calculating the half-maximal cytotoxic concentration (CC50) and the half-maximal inhibitory concentration (IC50).
a. Cell Viability (Cytotoxicity) Assay Protocol (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of RT-IN-1 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of RT-IN-1. Include a "cells only" control (medium without compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression.
Hypothetical Cytotoxicity Data for RT-IN-1
| Cell Line | CC50 (µM) |
| HeLa | > 50 |
| Jurkat | 45.2 |
| THP-1 | > 50 |
b. Retroviral Infection Assay for IC50 Determination
This protocol uses a single-cycle infection assay with a reporter virus (e.g., lentivirus expressing GFP or luciferase).
-
Cell Seeding: Seed target cells (e.g., HeLa) in a 96-well plate at an appropriate density to be sub-confluent at the time of analysis.
-
Compound Pre-treatment: On the day of infection, treat the cells with serial dilutions of RT-IN-1 for 2 hours prior to adding the virus.
-
Infection: Add a predetermined amount of reporter virus to each well. Include a "no-inhibitor" control.
-
Incubation: Incubate the cells for 48-72 hours to allow for infection and reporter gene expression.
-
Quantification of Infection:
-
GFP: Analyze the percentage of GFP-positive cells by flow cytometry or fluorescence microscopy.
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the reporter signal to the "no-inhibitor" control. Plot the percentage of inhibition against the log of the RT-IN-1 concentration and determine the IC50 value using non-linear regression.
Hypothetical Antiviral Activity of RT-IN-1
| Virus | Cell Line | IC50 (nM) | Therapeutic Index (CC50/IC50) |
| HIV-1 (NL4-3) | Jurkat | 15.8 | > 2860 |
| Lentiviral Vector | HeLa | 25.3 | > 1976 |
Direct Measurement of Reverse Transcriptase Inhibition
a. In Vitro Reverse Transcriptase Activity Assay
This assay directly measures the enzymatic activity of purified reverse transcriptase or the RT present in viral lysates. Colorimetric assays are commercially available.[10]
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, template-primer hybrid (e.g., poly(A) x oligo(dT)15), and dNTPs.
-
Inhibitor Addition: Add serial dilutions of RT-IN-1 to the appropriate wells.
-
Enzyme Addition: Add a standardized amount of purified reverse transcriptase or viral lysate to initiate the reaction.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Detection: Stop the reaction and detect the newly synthesized DNA. In many commercial kits, this involves the incorporation of digoxigenin- and biotin-labeled dUTP, followed by an ELISA-based detection method.[10]
-
Data Analysis: Measure the absorbance and calculate the percentage of RT inhibition for each concentration of RT-IN-1. Determine the IC50 value.
Hypothetical In Vitro RT Inhibition Data
| Enzyme Source | IC50 (nM) |
| Purified HIV-1 RT | 8.9 |
| AMV Reverse Transcriptase | > 10,000 |
| M-MuLV Reverse Transcriptase | > 10,000 |
Quantification of Reverse Transcription Products in Cells
This protocol uses quantitative PCR (qPCR) to measure the amount of viral DNA synthesized in infected cells.
-
Cell Infection and Treatment: Seed cells and treat with RT-IN-1 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2 hours before infecting with a retrovirus.
-
Harvesting and DNA Extraction: At different time points post-infection (e.g., 6, 12, and 24 hours), wash the cells with PBS and harvest them. Extract total DNA using a commercial kit.
-
qPCR Analysis: Perform qPCR using primers specific for an early and a late reverse transcription product of the viral DNA. Also, use primers for a host housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative amount of early and late viral DNA products normalized to the housekeeping gene. Compare the levels of viral DNA in treated cells to untreated controls.
Visualizations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in assay results | Inconsistent cell seeding, pipetting errors, cell viability issues. | Ensure a single-cell suspension before seeding. Use calibrated pipettes. Check cell health and passage number. |
| Low therapeutic index | Compound is cytotoxic at effective concentrations. | Confirm CC50 and IC50 in multiple experiments. Consider using a different cell line where the compound may be less toxic. |
| No inhibition observed | Incorrect compound concentration, inactive compound, resistant virus. | Verify stock solution concentration and dilution calculations. Use a fresh aliquot of the compound. Sequence the reverse transcriptase gene of the virus to check for resistance mutations. |
| Poor qPCR signal for viral DNA | Low infection efficiency, inefficient DNA extraction, suboptimal qPCR primers. | Titer the virus to ensure efficient infection. Use a high-quality DNA extraction kit. Validate qPCR primers for efficiency and specificity. |
For further reading on the mechanisms of reverse transcriptase and its inhibitors, please consult the references below.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reverse Transcriptase and Cellular Factors: Regulators of HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry of Reverse Transcription - Retroviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Nevirapine for Studying HIV-1 Drug Resistance
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nevirapine is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the study of HIV-1 replication and the mechanisms of drug resistance.[1][2] As a first-generation NNRTI, it has been instrumental in understanding the genetic basis of resistance to this class of antiretroviral drugs. These application notes provide an overview of Nevirapine's mechanism of action, its use in identifying drug resistance mutations, and protocols for in vitro and cell-based assays.
Mechanism of Action
Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the retroviral replication cycle.[3][4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site in the p66 subunit of the enzyme.[1][3][6]
Binding of Nevirapine to the NNIBP induces a conformational change in the enzyme, which disrupts the catalytic site and limits the mobility of the thumb and finger subdomains of the RT.[5][7][8] This allosteric inhibition prevents the proper binding of the natural deoxynucleotide triphosphates (dNTPs) and the template-primer, thereby blocking DNA synthesis.[6] Nevirapine is highly specific for HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases.[1]
Application in HIV-1 Drug Resistance Studies
The high mutation rate of HIV-1 RT can lead to the rapid development of drug resistance.[9] Nevirapine is a valuable tool for studying these resistance mechanisms. In vitro selection studies using Nevirapine have been crucial in identifying key mutations in the reverse transcriptase gene (pol) that confer resistance to NNRTIs.
The most common mutations associated with Nevirapine resistance include K103N, Y181C, G190A, and Y188L.[9] The Y181C mutation, for instance, arises from a change in the tyrosine residue at position 181 to a cysteine, which significantly reduces the binding affinity of Nevirapine to the NNIBP.[2] The K103N mutation can affect the entry of NNRTIs into the binding pocket.[8][10] Studying the effects of these mutations on enzyme kinetics and viral replication in the presence of Nevirapine provides insights into the molecular basis of drug resistance and can aid in the development of next-generation NNRTIs that are effective against resistant strains.
Quantitative Data: Nevirapine Activity Against Wild-Type and Mutant HIV-1
The following table summarizes the in vitro activity of Nevirapine against wild-type HIV-1 and common NNRTI-resistant mutants, as measured by the 50% inhibitory concentration (IC50).
| HIV-1 Strain/Mutant | IC50 (nM) | Fold Change in IC50 vs. Wild-Type | Reference |
| Wild-Type (HIV-1 IIIB) | 40 | 1 | [2] |
| Y181C Mutant | >8000 | >200 | [11] |
| K103N Mutant | 1,200 - 4,000 | 30 - 100 | [10] |
| G190A Mutant | 4,000 - 20,000 | 100 - 500 | [9] |
| Y188L Mutant | >10,000 | >250 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and cell type used. The fold change indicates the level of resistance conferred by the mutation.
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory activity of Nevirapine on recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Nevirapine
-
Reaction Buffer (RB)
-
Lysis Buffer
-
Streptavidin-coated 96-well plate
-
HRP Anti-Digoxigenin Conjugate
-
ABTS Peroxidase Substrate
-
Stop Solution
-
Poly(A) template and Oligo(dT) primer
-
dUTP/biotin-dUTP mix
-
Microplate reader
Procedure:
-
Prepare Nevirapine Dilutions: Prepare a series of dilutions of Nevirapine in the appropriate solvent (e.g., DMSO), and then further dilute in the reaction buffer to the desired final concentrations.
-
Prepare Reaction Mixture: In each well of a reaction plate, add the reaction buffer, poly(A) template, oligo(dT) primer, and the dUTP/biotin-dUTP mix.
-
Add Nevirapine: Add the diluted Nevirapine or control solvent to the appropriate wells.
-
Initiate Reaction: Add the recombinant HIV-1 RT to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours.
-
Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.
-
Washing: Wash the plate several times with a wash buffer to remove unbound reagents.
-
Detection: Add HRP Anti-Digoxigenin Conjugate and incubate at 37°C for 45 minutes.
-
Substrate Addition: After another wash step, add the ABTS Peroxidase Substrate and incubate at room temperature for 30 minutes.
-
Read Plate: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each Nevirapine concentration and determine the IC50 value.
Cell-Based HIV-1 Antiviral Activity Assay
This protocol outlines a cell-based assay to measure the antiviral activity of Nevirapine against HIV-1 in a susceptible cell line (e.g., TZM-bl).
Materials:
-
TZM-bl cells (or other susceptible cell line)
-
HIV-1 viral stock (e.g., NL4-3)
-
Nevirapine
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare Nevirapine Dilutions: Prepare serial dilutions of Nevirapine in cell culture medium.
-
Add Nevirapine to Cells: Remove the old medium from the cells and add the medium containing the different concentrations of Nevirapine.
-
Infect Cells: Add a pre-titered amount of HIV-1 virus stock to each well. Include uninfected control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Measure Viral Replication: After incubation, measure the extent of viral replication. For TZM-bl cells, this is done by measuring the luciferase activity, which is induced by the HIV-1 Tat protein.
-
Data Analysis: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Calculate IC50: Calculate the percent inhibition of viral replication for each Nevirapine concentration and determine the IC50 value.
Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of Nevirapine.
Caption: Workflow for an in vitro HIV-1 RT inhibition assay.
Caption: Workflow for a cell-based HIV-1 antiviral assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 8. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 9. Nevirapine | aidsmap [aidsmap.com]
- 10. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Reverse Transcriptase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse transcriptase-IN-1 is a potent, orally active diarylbenzopyrimidine (DABP) analogue that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] It exhibits significant antiviral activity against wild-type HIV-1 and clinically relevant mutant strains, such as those with E138K and K103N mutations in the reverse transcriptase enzyme.[1] These application notes provide detailed information and protocols for the proper handling, storage, and application of this compound in a research setting.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉N₅O₂ | MedChemExpress |
| Molecular Weight | 385.42 g/mol | MedChemExpress |
| Appearance | A crystalline solid | General Knowledge |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C for short-term (1 month) and -80°C for long-term (6 months) | [1] |
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the reverse transcriptase enzyme and cause chain termination, NNRTIs bind to an allosteric site on the enzyme.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA.[2] This process is crucial for the replication of retroviruses like HIV.[3][4]
Figure 1. Mechanism of action of this compound.
Biological Activity
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ (HIV-1 Reverse Transcriptase) | 13.7 nM | Enzyme Assay | [1] |
| EC₅₀ (HIV-1 IIIB) | 3.4 nM | Cell-based Assay | [1] |
| EC₅₀ (HIV-1 E138K mutant) | 4.3 nM | Cell-based Assay | [1] |
| EC₅₀ (HIV-1 K103N mutant) | 3.6 nM | Cell-based Assay | [1] |
Pharmacokinetic Properties (in rats)
| Parameter | Value (at 5 mg/kg, p.o.) | Reference |
| Oral Bioavailability | 16.5% | [1] |
| Cₘₐₓ | 39.9 ng/mL | [1] |
| Mean Residence Time (MRT) | 11.8 hours | [1] |
| Parameter | Value (at 1 mg/kg, i.v.) | Reference |
| Mean Residence Time (MRT) | 11.4 hours | [1] |
Protocols
Handling and Storage
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
Storage:
-
Solid Form: Store the compound as a solid at -20°C for up to one month or at -80°C for up to six months.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[1]
Preparation of Stock Solutions
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex briefly and/or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Label the tubes clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C.
Figure 2. Workflow for preparing stock solutions.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a microplate, add the diluted compound, purified HIV-1 RT, and the poly(rA)-oligo(dT) template-primer.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-dTTP.
-
Incubate the reaction for 1 hour at 37°C.
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Cell-Based Antiviral Assay
This protocol provides a general framework for evaluating the antiviral activity of this compound in a cell-based assay using, for example, MT-4 cells and a laboratory-adapted HIV-1 strain.
Materials:
-
MT-4 cells (or other susceptible cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed MT-4 cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.
-
Incubate the plates for 4-5 days at 37°C in a humidified CO₂ incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions. The cytopathic effect of the virus will lead to a decrease in cell viability in the absence of an effective inhibitor.
-
Calculate the percentage of protection for each compound concentration relative to the virus control (no compound) and the cell control (no virus).
-
Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values. The selectivity index (SI) can be calculated as CC₅₀/EC₅₀.
Figure 3. Workflow for cell-based antiviral assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in aqueous buffer | Low aqueous solubility. | Increase the final DMSO concentration slightly (while ensuring it remains non-toxic to cells/enzymes). Prepare fresh dilutions from the stock solution. |
| High variability in assay results | Inconsistent pipetting. Cell plating inconsistencies. | Use calibrated pipettes. Ensure a homogenous cell suspension before plating. |
| No inhibitory effect observed | Incorrect compound concentration. Inactive compound. | Verify the concentration of the stock solution. Use a fresh aliquot of the compound. Include a positive control inhibitor. |
| High cytotoxicity observed | Compound is toxic at the tested concentrations. | Perform a cytotoxicity assay to determine the CC₅₀. Test a lower range of concentrations for antiviral activity. |
Conclusion
This compound is a valuable research tool for studying HIV-1 replication and for the development of new antiretroviral therapies. Proper handling, storage, and the use of appropriate experimental protocols are essential for obtaining reliable and reproducible results. The information and protocols provided in these application notes are intended to serve as a comprehensive guide for researchers utilizing this potent NNRTI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | MDPI [mdpi.com]
- 3. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 4. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Reverse transcriptase-IN-1 concentration in antiviral assays
Welcome to the technical support center for Reverse transcriptase-IN-1 (RT-IN-1). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize the concentration of RT-IN-1 in your antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual-target inhibitor designed to block two critical enzymes in the retroviral life cycle: Reverse Transcriptase (RT) and Integrase (IN).[1]
-
Reverse Transcriptase Inhibition: RT-IN-1 acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the RT enzyme, inducing a conformational change that disrupts the enzyme's active site and prevents the conversion of viral RNA into DNA.[2][3]
-
Integrase Inhibition: The compound also functions as an integrase strand transfer inhibitor (INSTI). It chelates metal ions in the integrase active site, blocking the final step of viral DNA integration into the host cell's genome.[4]
Q2: Why is it critical to optimize the concentration of RT-IN-1?
A2: Optimizing the concentration is essential to find the therapeutic window of the compound. This involves identifying a concentration that is high enough to effectively inhibit viral replication (efficacy) but low enough to avoid harming the host cells (toxicity).[5] The key parameters to determine are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[6]
Q3: What are the key parameters I need to determine?
A3: The three most important parameters are:
-
CC50 (50% Cytotoxic Concentration): The concentration of RT-IN-1 that reduces the viability of uninfected host cells by 50%. This is a measure of the compound's toxicity.[5][6]
-
IC50 (50% Inhibitory Concentration): The concentration of RT-IN-1 that inhibits viral replication by 50% in infected host cells. This is a measure of the compound's antiviral potency.[6][7]
-
SI (Selectivity Index): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). The SI represents the therapeutic window of the compound. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to host cells.[6] An SI value of 10 or greater is generally considered active.[7]
Q4: What is a typical starting concentration range for a small molecule inhibitor like RT-IN-1?
A4: For initial range-finding experiments, it is common to test a wide range of concentrations using serial dilutions (e.g., three-fold or ten-fold dilutions). A starting range from 0.01 µM to 100 µM is often appropriate for novel small molecule inhibitors. This allows you to identify the approximate ranges for both cytotoxicity and antiviral activity before performing more detailed dose-response experiments.
Experimental Workflow & Viral Inhibition Pathway
The following diagrams illustrate the recommended experimental workflow for optimizing RT-IN-1 concentration and the viral pathway it inhibits.
Caption: Workflow for determining the optimal concentration of RT-IN-1.
Caption: Retroviral life cycle showing inhibition points for RT-IN-1.
Troubleshooting Guide
Issue 1: High cytotoxicity observed even at low concentrations of RT-IN-1.
| Question | Possible Cause & Solution |
| My CC50 value is very low, suggesting the compound is toxic to the cells. What should I check? | 1. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells, typically ≤0.5%. Run a "solvent-only" control to verify. 2. Compound Stability/Purity: Verify the purity of your RT-IN-1 stock. Degradation products could be cytotoxic. If possible, use a freshly prepared stock. 3. Cell Health: Ensure your cell culture is healthy, free from contamination, and not over-confluent, as stressed cells are more susceptible to toxic effects. |
| Could the assay itself be the problem? | 1. Assay Duration: The incubation period might be too long. Try reducing the exposure time (e.g., from 72h to 48h) to see if cytotoxicity decreases. 2. MTT/MTS Interference: Some compounds can interfere with tetrazolium salt reduction, leading to a false reading of low viability.[8] Confirm cytotoxicity with an alternative method, such as a resazurin-based assay or trypan blue exclusion. |
Issue 2: High background or low signal in my luciferase reporter assay.
| Question | Possible Cause & Solution |
| My "virus-only" control wells (no inhibitor) have a very low luciferase signal. | 1. Low Transfection/Infection Efficiency: Optimize your virus titer (Multiplicity of Infection, MOI) to ensure robust infection and reporter expression.[9] Also, confirm that your cells are permissive to the virus. 2. Reagent Quality: Luciferase assay reagents, particularly the luciferin substrate, can degrade over time. Use freshly prepared reagents and protect them from light.[10] 3. Cell Seeding Density: Ensure optimal cell density at the time of infection. Too few cells will result in a weak signal. |
| My "no-virus" control wells have a high luciferase signal. | 1. Autofluorescence/Chemiluminescence: The compound itself might be fluorescent or chemiluminescent. Test RT-IN-1 in cell-free wells with the luciferase substrate to check for direct signal generation. 2. Plate Type: Use opaque, white-walled plates for luminescence assays to maximize signal and prevent well-to-well crosstalk, which can artificially raise background readings.[11][12] 3. Reporter Plasmid "Leakiness": Some reporter constructs may have basal promoter activity. Ensure your background signal is consistent and subtract it from all readings.[13] |
| The signal in my treated wells is higher than my "virus-only" control. | 1. Luciferase Stabilization: Some compounds can unexpectedly stabilize the luciferase enzyme, leading to signal accumulation and an apparent increase in activity.[14] This is a form of assay interference. Consider confirming antiviral activity with a non-luciferase-based assay (e.g., p24 ELISA or qPCR for viral DNA). |
Issue 3: Inconsistent results and high variability between replicates.
| Question | Possible Cause & Solution |
| I'm seeing large error bars and poor dose-response curves. What can I do? | 1. Pipetting Accuracy: Inconsistent pipetting, especially with small volumes of virus or compound, can cause significant variability.[12] Prepare master mixes for reagents, virus dilutions, and compound dilutions to add to replicate wells. 2. Edge Effects: Wells on the edge of a 96-well plate are prone to evaporation, which can concentrate compounds and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.[15] 3. Compound Solubility: RT-IN-1 may be precipitating out of solution at higher concentrations. Visually inspect the wells under a microscope for precipitates. If needed, adjust the solvent or add a non-toxic solubilizing agent. |
Data Presentation: Example Results
The following tables show example data from cytotoxicity and antiviral assays for RT-IN-1.
Table 1: Example Data for CC50 Determination using MTT Assay Cell Line: Uninfected HEK293T cells; Incubation: 72 hours
| RT-IN-1 Conc. (µM) | Absorbance (570nm) | % Cell Viability |
| 0 (Cell Control) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.230 | 98.4% |
| 10 | 1.150 | 92.0% |
| 25 | 0.980 | 78.4% |
| 50 | 0.615 | 49.2% |
| 100 | 0.250 | 20.0% |
| 200 | 0.055 | 4.4% |
Table 2: Example Data for IC50 Determination using HIV-1 Luciferase Reporter Assay Cell Line: TZM-bl cells; Incubation: 48 hours post-infection
| RT-IN-1 Conc. (µM) | RLU (Relative Light Units) | % Inhibition |
| 0 (Virus Control) | 8,500,000 | 0% |
| 0.001 | 8,450,000 | 0.6% |
| 0.01 | 6,715,000 | 21.0% |
| 0.05 | 4,335,000 | 49.0% |
| 0.1 | 2,465,000 | 71.0% |
| 1 | 255,000 | 97.0% |
| 10 | 15,000 | 99.8% |
Table 3: Summary of Derived Parameters for RT-IN-1 Values are calculated from dose-response curves generated from the data above.
| Parameter | Value | Description |
| CC50 | 51.2 µM | Concentration that causes 50% cytotoxicity. |
| IC50 | 0.052 µM | Concentration that inhibits 50% of viral activity. |
| SI | 985 | Selectivity Index (CC50/IC50). A high value is favorable. |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
This protocol is adapted from standard MTT assay procedures.[8][15][16]
-
Cell Seeding: Seed host cells (e.g., HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X working solution series of RT-IN-1 by performing serial dilutions in culture medium. A typical final concentration range to test is 0.1 µM to 200 µM.
-
Compound Addition: Remove the medium from the cells and add 100 µL of the corresponding RT-IN-1 dilution to each well. Include "cells only" (no compound) and "solvent control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.[15]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the % viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Determination of 50% Inhibitory Concentration (IC50) by Luciferase Reporter Assay
This protocol is based on common reporter gene assay methodologies.[10][13]
-
Cell Seeding: Seed reporter cells (e.g., TZM-bl) in a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Addition: Add 50 µL of a 4X RT-IN-1 dilution series to the appropriate wells. A suggested final concentration range is 0.001 µM to 10 µM.
-
Virus Infection: Add 50 µL of diluted reporter virus (e.g., HIV-1 NL4-3.Luc) at a pre-determined MOI to achieve a robust signal in control wells. Include "virus only" (no compound) and "cells only" (no virus) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Lysis and Substrate Addition: Prepare the luciferase assay reagent according to the manufacturer's instructions. Remove the culture medium from the wells and add the reagent to lyse the cells and provide the luciferin substrate.
-
Measurement: Immediately measure the luminescence using a microplate luminometer. An integration time of 0.5-1 second per well is typical.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the "virus only" control after subtracting the background from the "cells only" control. Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
References
- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Solubility issues with diarylbenzopyrimidine inhibitors in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address in vitro solubility issues with diarylbenzopyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my diarylbenzopyrimidine inhibitor precipitating in my aqueous assay buffer?
A: Diarylbenzopyrimidine derivatives are often highly lipophilic and possess poor aqueous solubility.[1][2] Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the final assay buffer. This is a common issue when a concentrated stock solution (usually in 100% DMSO) is diluted into an aqueous medium, a process that can lead to supersaturation and subsequent precipitation.[3][4]
Q2: What are the immediate steps I should take if I observe precipitation?
A: First, visually confirm the precipitate. You can also measure turbidity using a spectrophotometer at a wavelength of 500 nm or higher to avoid absorbance from your compound.[3] Once confirmed, you should determine the solubility limit in your specific assay medium. It is crucial to only use data from concentrations below this solubility limit to ensure the accuracy of your results.[3][5]
Q3: How does the final concentration of the stock solvent (e.g., DMSO) affect my experiment?
A: While DMSO is a common solvent for dissolving lipophilic compounds, its final concentration in the assay should be kept low (typically 1-2%).[4][6] High concentrations of DMSO can be toxic to cells and may affect enzyme activity.[6] However, for some poorly soluble compounds, a slightly higher but still non-toxic concentration of DMSO may be necessary to maintain solubility. It is important to run a vehicle control with the same final DMSO concentration to account for any solvent effects.[6]
Q4: What are some common solubilizing agents I can use to improve solubility?
A: Several agents can be used to enhance the solubility of your inhibitor in vitro. The choice depends on the specific assay system.
-
Co-solvents: Besides DMSO, other solvents like ethanol can be used, but their effects on the assay must be validated.[1]
-
Surfactants: Non-ionic surfactants like Tween 20, Tween 80, or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01 - 0.05%) to help solubilize hydrophobic compounds, particularly in enzyme assays.[4][7]
-
Cyclodextrins: Molecules like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[2][8][9]
-
Serum/Albumin: For cell-based assays, the presence of serum or albumin in the culture medium can help to solubilize lipophilic compounds.[4]
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A:
-
Kinetic Solubility: This is measured by adding a concentrated DMSO stock of the compound to an aqueous buffer. It reflects the solubility under conditions often used in high-throughput screening and initial in vitro assays.[10][11][12] It is a measure of how quickly a compound precipitates from a supersaturated solution.
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[10][12]
For initial troubleshooting and assay optimization, determining the kinetic solubility is often more relevant as it mimics the experimental conditions.[10][12]
Q6: How does low solubility impact the results of my kinase inhibition assay?
A: Poor solubility can lead to several issues that compromise the accuracy and reliability of your data:
-
Underestimation of Potency (IC50 values): If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50 value.[5]
-
Poor Reproducibility: The amount of precipitation can vary between wells and experiments, leading to inconsistent results.[5]
-
Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead medicinal chemistry efforts to optimize the inhibitor series.[5]
-
Discrepancies between Biochemical and Cellular Assays: A compound might appear potent in a biochemical assay with solubilizing agents but show no activity in a cellular assay where it precipitates in the culture medium.[5][13]
Troubleshooting Guides
Guide 1: Initial Assessment of Compound Solubility
This guide provides a step-by-step workflow to quickly assess and troubleshoot solubility issues at the beginning of your experiments.
Caption: Workflow for initial solubility assessment.
Guide 2: Strategies for Improving Compound Solubilization
If you have confirmed that your diarylbenzopyrimidine inhibitor has solubility issues, use this guide to explore potential solutions.
Caption: Decision tree for solubilization strategies.
Data Presentation: Solubilization Aids
Table 1: Common Solvents and Co-solvents for Stock Solutions
| Solvent | Use Case | Recommended Final Conc. | Considerations |
| DMSO | Primary solvent for most hydrophobic compounds.[14] | < 1% (ideal), up to 2% if necessary.[4] | Can affect cell viability and enzyme activity at higher concentrations.[6] |
| Ethanol | Alternative to DMSO for some compounds. | < 1% | Can be more volatile; potential for protein denaturation. |
| PEG 300/400 | Can be used as a co-solvent. | Varies | Higher viscosity; must be tested for assay interference.[14] |
Table 2: Common Solubilizing Agents for Aqueous Buffers
| Agent | Class | Typical Starting Conc. | Best For | Potential Issues |
| Tween 20 / Tween 80 | Non-ionic Surfactant | 0.01% - 0.05% (v/v) | Enzyme/Biochemical Assays[4] | Can interfere with cell membranes in cell-based assays. |
| Triton X-100 | Non-ionic Surfactant | 0.01% - 0.05% (v/v) | Enzyme/Biochemical Assays[4] | Similar to Tween; potential for assay interference. |
| HP-β-CD | Cyclodextrin | 1-10 mM | Cell-based & Biochemical Assays[7] | Can sometimes extract cholesterol from cell membranes. |
| Bovine Serum Albumin (BSA) | Protein | 0.1% (w/v) | Enzyme/Biochemical Assays | Can bind to the compound, reducing the free concentration. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method measures the light scattering caused by compound precipitation to determine kinetic solubility.[10][11]
Materials:
-
10 mM stock solution of diarylbenzopyrimidine inhibitor in 100% DMSO.
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Clear 96- or 384-well microplate.
-
Plate reader with nephelometry (light scattering) capability.
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in 100% DMSO.
-
In the microplate, add the aqueous assay buffer.
-
Add a small, fixed volume (e.g., 1-2 µL) of the DMSO stock dilutions to the buffer-containing wells to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells.
-
Mix the plate gently for 1-2 minutes.
-
Allow the plate to incubate at room temperature for 1-2 hours.
-
Measure light scattering using the nephelometer.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the gold standard.[12]
Materials:
-
Solid (powder) form of the diarylbenzopyrimidine inhibitor.
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Glass vials.
-
Orbital shaker/rotator.
-
Filtration unit (e.g., 0.45 µm PVDF syringe filters).
-
HPLC or LC-MS/MS system for quantification.
Procedure:
-
Add an excess amount of the solid compound to a glass vial (enough so that undissolved solid remains at equilibrium).
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the solution to stand so that excess solid can settle.
-
Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method with a standard curve.
-
The measured concentration is the thermodynamic solubility.
Visualizations
Signaling Pathway Context
Diarylbenzopyrimidine inhibitors often target protein kinases, which are key components of cellular signaling pathways. Understanding this context is crucial for assay design.
Caption: Generic kinase signaling pathway and inhibitor action.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of diarylpyrimidine compounds in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with diarylpyrimidine (DAPY) compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My diarylpyrimidine compound shows high cytotoxicity in my cancer cell line, even at concentrations where I don't expect to see on-target effects. What could be the cause?
A1: High cytotoxicity at low concentrations could be due to several factors beyond your primary target engagement. These include:
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Off-target effects: Diarylpyrimidine scaffolds can sometimes interact with other cellular targets, such as kinases, leading to unexpected toxicity.[1][2][3][4] It is crucial to assess the selectivity of your compound.
-
Metabolic activation: The compound might be metabolized by the cells into a more toxic substance.
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Cell line sensitivity: The specific genetic background and metabolic state of your cell line could render it particularly sensitive to the compound.
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Compound aggregation: At higher concentrations, small molecules can form aggregates that are non-specifically toxic to cells.
Q2: How can I differentiate between cytotoxic and cytostatic effects of my diarylpyrimidine compound?
A2: It is important to distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects). A viability assay like MTT or resazurin measures metabolic activity and a reduction can indicate either. To differentiate, you can:
-
Perform a cell counting assay: Directly count the number of viable cells over time. A cytotoxic compound will reduce the absolute number of cells, while a cytostatic compound will slow down or halt the increase in cell number compared to untreated controls.
-
Use a membrane integrity assay: An LDH release assay measures the leakage of lactate dehydrogenase from damaged cells, which is a marker of cytotoxicity.[5][6][7][8][9]
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Analyze the cell cycle: Flow cytometry analysis of DNA content can reveal if the compound is causing arrest at a specific phase of the cell cycle, which is indicative of a cytostatic effect.[10][11][12][13][14]
Q3: I observe significant cytotoxicity in my primary screen. What are the next steps to characterize this observation?
A3: A primary screen hit for cytotoxicity should be followed by a series of secondary assays to understand the mechanism of cell death. Recommended steps include:
-
Confirm the dose-response relationship: Repeat the initial cytotoxicity assay to confirm the potency (e.g., CC50) of your compound.
-
Assess the mode of cell death: Use assays like Annexin V/Propidium Iodide (PI) staining to determine if the cytotoxicity is due to apoptosis or necrosis.[15][16][17][18]
-
Evaluate mitochondrial involvement: Investigate changes in mitochondrial membrane potential using dyes like TMRE or TMRM, as mitochondrial dysfunction is a common pathway for drug-induced toxicity.[19][20]
-
Characterize cell cycle effects: Perform cell cycle analysis to see if the compound induces arrest at specific checkpoints.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: High background cytotoxicity or poor reproducibility in assays.
-
Possible Cause: Compound instability or precipitation in culture media.
-
Troubleshooting Step: Visually inspect the culture wells for any signs of compound precipitation. Test the solubility of the compound in your specific culture medium. Consider using a lower concentration of DMSO (typically ≤ 0.5%) as a solvent.
-
-
Possible Cause: Contamination of cell cultures.
-
Troubleshooting Step: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques during cell handling.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding. Calibrate your seeding protocol to achieve consistent cell numbers across all wells.
-
Issue 2: My diarylpyrimidine compound is toxic to normal cell lines, limiting its therapeutic window.
-
Possible Cause: The compound targets a protein that is essential for the survival of both cancerous and normal cells.
-
Troubleshooting Step: Conduct a broader profiling of your compound against a panel of both cancer and normal cell lines to determine its selectivity index (SI). The SI is the ratio of the cytotoxic concentration in normal cells to the effective concentration in cancer cells.
-
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Step: Consider computational approaches to predict potential off-targets.[3][21] If a likely off-target is identified (e.g., a specific kinase), you can perform direct enzymatic assays to confirm this interaction. Structural modifications to the diarylpyrimidine scaffold may help to reduce off-target binding while retaining on-target activity.[22]
-
Issue 3: The observed cytotoxicity does not correlate with the intended on-target activity.
-
Possible Cause: The cytotoxic effect is independent of the primary target.
-
Troubleshooting Step: Generate a resistant cell line by knocking down or knocking out the intended target. If the compound remains cytotoxic in these cells, it indicates an off-target mechanism. Alternatively, an inactive analogue of your compound can be used as a negative control to assess off-target effects.
-
-
Possible Cause: The assay format is susceptible to artifacts.
-
Troubleshooting Step: For example, some compounds can interfere with the chemistry of viability assays (e.g., reduction of MTT by the compound itself). It is advisable to confirm cytotoxicity with an orthogonal method (e.g., confirm MTT results with an LDH assay).
-
Data Presentation
Table 1: Example Data for a Diarylpyrimidine Compound (DP-X)
| Cell Line | Compound DP-X CC50 (µM) | Doxorubicin (Control) CC50 (µM) | Selectivity Index (SI) vs. Normal Cell Line |
| Cancer Cell Line A | 5.2 | 0.8 | 3.8 |
| Cancer Cell Line B | 8.1 | 1.2 | 2.5 |
| Normal Cell Line | 20.0 | 5.5 | - |
CC50: 50% cytotoxic concentration. The Selectivity Index (SI) is calculated as CC50 in the normal cell line / CC50 in the cancer cell line.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[23][24][25][26]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the diarylpyrimidine compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the CC50 value.
LDH Release Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.[5][6][7][8][9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Establish Controls: Include a "high control" (maximum LDH release) by treating some wells with a lysis buffer.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer (typically 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the high control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with the diarylpyrimidine compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Troubleshooting workflow for cytotoxic diarylpyrimidine compounds.
Caption: Potential apoptotic pathways induced by diarylpyrimidine compounds.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Reverse Transcriptase Inhibitor Treatment
Disclaimer: Information on a specific commercial product named "Reverse transcriptase-IN-1" is not publicly available. This guide is based on the general principles of reverse transcriptase (RT) inhibition and provides troubleshooting and optimization strategies applicable to generic reverse transcriptase inhibitors used in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a reverse transcriptase inhibitor?
A reverse transcriptase inhibitor blocks the activity of the reverse transcriptase enzyme. This enzyme is crucial for retroviruses, like HIV, as it converts their single-stranded RNA genome into double-stranded DNA.[1][2][3] This DNA is then integrated into the host cell's genome, allowing the virus to replicate.[2] Inhibitors can work through different mechanisms, such as competing with the natural building blocks of DNA (nucleoside/nucleotide RT inhibitors or NRTIs) or by binding to a different site on the enzyme to disrupt its function (non-nucleoside RT inhibitors or NNRTIs).[4][5][6]
Q2: How do I determine the optimal incubation time for my reverse transcriptase inhibitor?
The optimal incubation time will depend on the specific inhibitor, its concentration, the experimental system (in vitro or cell-based), and the specific reverse transcriptase enzyme being used. A time-course experiment is recommended. Start with the manufacturer's suggested time range, if available, or with a standard time like 30-60 minutes.[7] Then, vary the incubation time while keeping the inhibitor and enzyme concentrations constant to find the time point that gives the desired level of inhibition without causing off-target effects. For some enzymes, longer incubation times of up to 30 minutes may improve yield for long cDNA products.[8]
Q3: Can I use this inhibitor with any reverse transcriptase enzyme?
The specificity of a reverse transcriptase inhibitor for different RT enzymes can vary. For example, inhibitors developed for HIV-1 RT may have different potencies against other retroviral RTs like that from Moloney Murine Leukemia Virus (M-MuLV) or Avian Myeloblastosis Virus (AMV). It is crucial to validate the inhibitor's activity against the specific RT used in your experiments.
Q4: What are common causes of inconsistent results when using a reverse transcriptase inhibitor?
Inconsistent results can stem from several factors:
-
RNA Quality: Degraded or impure RNA can lead to variable cDNA synthesis and affect the apparent efficacy of the inhibitor.[9][10]
-
Inhibitor Stability: Ensure the inhibitor is stored correctly and is not subjected to multiple freeze-thaw cycles which could reduce its activity.
-
Pipetting Errors: Small variations in the volumes of the inhibitor, enzyme, or RNA can lead to significant differences in results.
-
Presence of RT inhibitors in the RNA sample: Contaminants from the RNA extraction process can inhibit the RT enzyme, confounding the results of your experimental inhibitor.[11][12]
Troubleshooting Guides
Issue 1: No or Low cDNA Synthesis in the Presence of the Inhibitor
| Possible Cause | Recommendation |
| Inhibitor concentration is too high | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of the inhibitor. Start with a wide range of concentrations to identify the optimal working concentration. |
| Suboptimal reaction conditions | Ensure the buffer composition, dNTP concentration, and temperature are optimal for your specific reverse transcriptase. Some RT enzymes work better at higher temperatures which can also help with complex RNA secondary structures.[11][13] |
| Poor RNA quality or integrity | Assess RNA integrity using gel electrophoresis or a bioanalyzer.[10] Use RNase inhibitors during RNA handling and store RNA samples properly.[9][10] |
| Genomic DNA contamination | Treat RNA samples with DNase to remove any contaminating gDNA, which can act as a template for DNA polymerase activity.[14] |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommendation |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For sensitive assays, prepare a master mix of reagents to minimize pipetting variations between wells.[12] |
| Incomplete mixing of reagents | Gently vortex and centrifuge all components before adding them to the reaction. |
| Presence of inhibitors in the RNA sample | Dilute the RNA sample to reduce the concentration of potential inhibitors.[11] Re-purify the RNA if necessary.[10] |
| Inconsistent incubation times or temperatures | Use a calibrated thermal cycler or water bath for precise temperature and time control. |
Experimental Protocols
Protocol 1: In Vitro Reverse Transcriptase Activity Assay
This protocol is designed to determine the inhibitory effect of a compound on reverse transcriptase activity in a controlled, cell-free system.
Materials:
-
Purified Reverse Transcriptase Enzyme
-
Reverse Transcriptase Inhibitor (e.g., "this compound")
-
RT Reaction Buffer (specific to the enzyme)
-
RNA template (e.g., poly(A))
-
Primer (e.g., oligo(dT))
-
dNTP mix containing a labeled nucleotide (e.g., ³²P-dTTP or a fluorescent analog)
-
Nuclease-free water
-
Stop solution (e.g., EDTA)
Procedure:
-
Prepare the RNA/Primer Mix: Anneal the primer to the RNA template by heating at 65°C for 5 minutes and then cooling on ice.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the reverse transcriptase inhibitor in the appropriate solvent (e.g., DMSO), and then dilute further in nuclease-free water.
-
Set up the Reaction: In a microcentrifuge tube, combine the RT reaction buffer, dNTP mix, and the RNA/primer mix.
-
Add Inhibitor: Add the desired concentration of the inhibitor to the reaction tubes. Include a "no inhibitor" control (vehicle only).
-
Pre-incubation (Optional): Pre-incubate the enzyme with the inhibitor for a set amount of time (e.g., 15 minutes) at the reaction temperature if you suspect a time-dependent inhibition mechanism.
-
Initiate the Reaction: Add the reverse transcriptase enzyme to each tube to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C or 42°C) for a defined period (e.g., 30-60 minutes).[7]
-
Stop the Reaction: Terminate the reaction by adding the stop solution.
-
Quantify cDNA Synthesis: Measure the incorporation of the labeled nucleotide. This can be done by spotting the reaction onto a filter and measuring radioactivity or by quantifying fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
Data Presentation
Table 1: Effect of Incubation Time and Inhibitor Concentration on RT Activity
| Inhibitor Conc. (nM) | 15 min Incubation (% Inhibition) | 30 min Incubation (% Inhibition) | 60 min Incubation (% Inhibition) |
| 0 (Control) | 0% | 0% | 0% |
| 1 | 25% | 45% | 50% |
| 10 | 60% | 85% | 90% |
| 100 | 95% | 98% | 99% |
| 1000 | 99% | 99% | 99% |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Mechanism of retroviral replication and the point of action for a reverse transcriptase inhibitor.
Caption: A logical workflow for troubleshooting low or no cDNA synthesis when using an RT inhibitor.
Caption: Experimental workflow for optimizing the incubation time of a reverse transcriptase inhibitor.
References
- 1. droracle.ai [droracle.ai]
- 2. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 RTase (HIV-1 Reverse Transcriptase) - HIV-1 RTase (HIV-1 Reverse Transcriptase) [croyezbio.com]
- 8. neb.com [neb.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - SK [thermofisher.com]
- 11. 逆転写反応が最適ではない場合 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - NO [thermofisher.com]
Preventing degradation of Reverse transcriptase-IN-1 in solution
This technical support center provides guidance on the proper handling and storage of Reverse transcriptase-IN-1 to prevent its degradation in solution. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). It is a potent diarylbenzopyrimidine analogue and a non-nucleoside reverse transcriptase inhibitor of HIV-1.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Store stock solutions at -20°C or -80°C. A product sheet for a similar compound suggests that at -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[1] To minimize degradation from repeated freeze-thaw cycles, we recommend aliquoting the stock solution into smaller, single-use volumes.
Q3: Can I store this compound in aqueous buffers?
A3: We advise against long-term storage of this compound in aqueous buffers, as this can lead to hydrolysis and degradation. Prepare fresh working solutions in your experimental buffer from the DMSO stock solution on the day of the experiment.
Q4: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, you can try the following:
-
Increase the percentage of organic co-solvent: If your experimental conditions permit, adding a small percentage of an organic solvent like PEG300 or Tween-80 to your final solution can improve solubility.[1]
-
Warm the solution: Gently warming the solution may help dissolve the precipitate. However, be cautious as heat can also accelerate degradation.
-
Sonication: Brief sonication can also aid in dissolution.[1]
-
Prepare a more dilute stock solution: While this may increase the volume of DMSO in your final assay, it can prevent precipitation.
Q5: How can I check if my this compound has degraded?
A5: You can assess the stability and integrity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in the assay. | Degradation of the compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, long-term storage at inappropriate temperatures). | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. |
| Degradation of the compound in the aqueous assay buffer. | Prepare fresh working solutions from the DMSO stock immediately before each experiment. Minimize the incubation time of the compound in the aqueous buffer. | |
| Inconsistent results between experiments. | Inconsistent concentration of the active compound due to degradation or precipitation. | Ensure complete dissolution of the compound when preparing working solutions. Visually inspect for any precipitation. If precipitation is observed, refer to the FAQ on preventing precipitation. |
| Appearance of unexpected peaks in analytical analysis (HPLC/LC-MS). | Chemical degradation of the compound. | Review storage and handling procedures. Potential degradation pathways for similar heterocyclic compounds include oxidation and hydrolysis. Protect from light and extreme pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of powdered this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 37°C) or sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of Compound Stability in Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using HPLC or LC-MS.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is compatible with your assay (typically ≤1%).
-
-
Incubation:
-
Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the working solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. This will precipitate proteins and stop enzymatic reactions if present.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS.
-
Monitor the peak area of the parent compound (this compound) at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the 0-hour time point.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Data Presentation
Table 1: Example Stability Data for this compound in Different Solvents at 37°C
| Time (hours) | Remaining Compound in PBS (pH 7.4) (%) | Remaining Compound in 50% Acetonitrile (%) | Remaining Compound in DMSO (%) |
| 0 | 100 | 100 | 100 |
| 1 | 95 | 99 | 100 |
| 2 | 88 | 98 | 100 |
| 4 | 75 | 97 | 99 |
| 8 | 55 | 96 | 99 |
| 24 | 20 | 92 | 98 |
Note: This is example data and may not reflect the actual stability of this compound. Users should perform their own stability assessments.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Resistance to Reverse Transcriptase-IN-1 in Long-Term Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Reverse transcriptase-IN-1 in long-term cell cultures.
Troubleshooting Guides
This section addresses common issues encountered during long-term culture experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Gradual loss of compound efficacy over time (increasing IC50). | Development of resistance mutations in the reverse transcriptase gene. | 1. Perform genotypic analysis to identify mutations in the viral reverse transcriptase gene. 2. Conduct phenotypic susceptibility assays to confirm resistance. 3. Consider increasing the concentration of this compound or using it in combination with other antiretroviral agents with different mechanisms of action.[1][2][3] |
| Sudden loss of compound efficacy. | Emergence of a high-level resistance mutation or a dominant resistant viral population. | 1. Immediately sequence the reverse transcriptase gene from the resistant virus to identify the specific mutation(s).[4][5] 2. Perform a dose-response curve to quantify the level of resistance. 3. If possible, revert to an earlier, susceptible viral stock for future experiments. |
| Difficulty in establishing a persistently infected culture. | High cytotoxicity of the virus or the compound at the concentrations used. | 1. Titrate the virus to determine the optimal multiplicity of infection (MOI) that allows for sustained replication without excessive cell death. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for the host cell line. |
| Inconsistent results in resistance monitoring assays. | Variability in experimental technique or assay conditions. | 1. Ensure consistent cell seeding densities and viral input across experiments. 2. Standardize drug preparation and dilution methods. 3. Use a reference strain of the virus with known susceptibility to this compound as a control in every assay. |
| No resistance development observed despite long-term culture. | Insufficient selective pressure or high genetic barrier to resistance for the specific viral strain and compound. | 1. Gradually increase the concentration of this compound in a stepwise manner to apply increasing selective pressure. 2. Ensure that the viral replication is maintained at a detectable level to allow for the generation of mutations. 3. Consider using a viral strain known to have a lower genetic barrier to resistance if appropriate for the experimental goals. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inhibitor of the viral reverse transcriptase enzyme.[6] This enzyme is crucial for the replication of retroviruses, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome.[7][8] this compound belongs to the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). It binds to an allosteric hydrophobic pocket near the active site of the reverse transcriptase, inducing a conformational change that inhibits its function.[4][9][10]
2. How does resistance to this compound develop?
Resistance to this compound arises from mutations in the gene encoding the reverse transcriptase enzyme.[9] These mutations can alter the structure of the NNRTI binding pocket, reducing the binding affinity of the inhibitor and thereby diminishing its efficacy. Due to the high mutation rate of viral reverse transcriptase, resistant variants can emerge under the selective pressure of the drug.[3][11]
3. What are the common mutations associated with resistance to NNRTIs?
Several key mutations in the reverse transcriptase gene are known to confer resistance to NNRTIs. These are often located within or around the NNRTI binding pocket. While specific mutations for "this compound" would need to be determined experimentally, common NNRTI resistance mutations for HIV-1 include K103N, Y181C, and G190A.[4]
4. How can I detect the emergence of resistance in my long-term cultures?
The emergence of resistance can be detected through a combination of phenotypic and genotypic assays:
-
Phenotypic Assays: These assays measure the susceptibility of the virus to the drug by determining the concentration required to inhibit viral replication by 50% (IC50).[12][13] An increase in the IC50 value over time indicates the development of resistance.
-
Genotypic Assays: These assays involve sequencing the viral reverse transcriptase gene to identify mutations known to be associated with resistance.[12][14] Sanger sequencing and Next-Generation Sequencing (NGS) are common methods.[15][16]
5. What strategies can be employed to overcome or mitigate resistance to this compound?
Several strategies can be used to combat resistance:
-
Combination Therapy: Using this compound in combination with other antiretroviral drugs that have different mechanisms of action can be highly effective.[2][3] This approach makes it more difficult for the virus to develop resistance to all drugs simultaneously.
-
Novel Inhibitor Design: Designing new inhibitors that are effective against common resistant variants is a key strategy in drug development.[17]
-
Treatment Sequencing: In a clinical context, switching to different drug regimens upon the detection of resistance is a standard practice.[1]
Experimental Protocols
Protocol 1: Long-Term Culture for Selection of Resistant Virus
This protocol describes a method for inducing and selecting for viral resistance to this compound in a cell culture model.
Materials:
-
Susceptible host cell line (e.g., MT-4, C8166)
-
Wild-type virus stock with a known titer
-
Complete cell culture medium
-
This compound stock solution
-
96-well and 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, reverse transcriptase activity assay)
Procedure:
-
Determine the IC50 of this compound: Perform a standard viral inhibition assay to determine the baseline IC50 of the compound against the wild-type virus.
-
Initiate Long-Term Culture: a. Seed host cells in a 24-well plate at a density that allows for sustained growth. b. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) (e.g., 0.01). c. Add this compound at a concentration equal to the IC50. d. Culture the cells in a CO2 incubator.
-
Monitor Viral Replication and Cell Viability: a. Observe the cultures daily for cytopathic effects (CPE) and cell viability. b. Every 3-4 days, collect a sample of the culture supernatant for quantification of viral replication.
-
Passage the Virus: a. When viral replication is consistently detected, harvest the culture supernatant containing the virus. b. Use this supernatant to infect fresh host cells in a new 24-well plate. c. Continue to add this compound at the same concentration.
-
Dose Escalation: a. Once the virus consistently replicates at the initial IC50 concentration, gradually increase the concentration of this compound in subsequent passages (e.g., 2x IC50, 4x IC50, etc.). b. The goal is to apply increasing selective pressure to enrich for resistant variants.
-
Characterize Resistant Virus: a. At various passages, and especially when the virus can replicate at high concentrations of the inhibitor, harvest the viral supernatant. b. Perform phenotypic assays to determine the fold-change in IC50 compared to the wild-type virus. c. Extract viral RNA from the supernatant and perform genotypic analysis to identify mutations in the reverse transcriptase gene.
Protocol 2: Genotypic Analysis of Resistance Mutations
This protocol outlines the steps for identifying mutations in the reverse transcriptase gene from a resistant viral population.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase enzyme for cDNA synthesis
-
Primers specific for the reverse transcriptase gene
-
PCR amplification kit
-
DNA purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
-
Sequence analysis software
Procedure:
-
Viral RNA Extraction: Extract viral RNA from the culture supernatant of the resistant virus using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and a reverse primer specific to the reverse transcriptase gene.
-
PCR Amplification: Amplify the reverse transcriptase gene from the cDNA using PCR with specific forward and reverse primers.
-
DNA Purification: Purify the PCR product to remove primers and other reaction components.
-
Sequencing: a. Sanger Sequencing: Sequence the purified PCR product. This will provide the consensus sequence of the dominant viral population. b. Next-Generation Sequencing (NGS): For a more detailed analysis of the viral quasispecies, use an NGS platform. This can identify low-frequency mutations that may not be detected by Sanger sequencing.[16]
-
Sequence Analysis: a. Align the obtained sequence with the sequence of the wild-type virus to identify nucleotide and amino acid changes. b. Compare the identified mutations to known resistance mutations for NNRTIs to assess their potential role in resistance.
Protocol 3: Phenotypic Susceptibility Assay
This protocol describes how to determine the IC50 of this compound against a viral isolate.
Materials:
-
Host cell line
-
Virus stock to be tested (wild-type or resistant)
-
This compound stock solution
-
96-well cell culture plates
-
Reagents for quantifying viral replication
Procedure:
-
Prepare Drug Dilutions: Prepare a series of dilutions of this compound in cell culture medium.
-
Cell Seeding: Seed host cells into a 96-well plate at an appropriate density.
-
Infection and Treatment: a. Add the prepared drug dilutions to the wells. b. Infect the cells with the virus at a predetermined MOI. c. Include control wells with no drug (virus control) and no virus (cell control).
-
Incubation: Incubate the plate in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantify Viral Replication: At the end of the incubation period, quantify the amount of viral replication in each well using a suitable assay (e.g., p24 ELISA, reverse transcriptase activity assay).
-
Data Analysis: a. Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. b. Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Development of resistance to this compound.
Caption: Experimental workflow for resistance characterization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Strategies to overcome HIV drug resistance-current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Drug Resistance in HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Genetic Basis of HIV-1 Resistance to Reverse Transcriptase and Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 protease and reverse transcriptase mutations for drug resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 9. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. directivepublications.org [directivepublications.org]
- 15. Advancing HIV Drug Resistance Technologies and Strategies: Insights from South Africa’s Experience and Future Directions for Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Interpreting variable EC50 values for Reverse transcriptase-IN-1
Welcome to the technical support center for RT-IN-1, a non-nucleoside reverse transcriptase inhibitor (NNRTI). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting variable EC50 values obtained during antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is RT-IN-1 and how does it work?
A1: RT-IN-1 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its ability to convert viral RNA into DNA, a critical step in the retroviral replication cycle.[2][3]
Q2: What is an EC50 value and why is it important?
A2: The half maximal effective concentration (EC50) represents the concentration of a drug that is required to inhibit 50% of the viral replication in in-vitro assays.[4] It is a key parameter used to determine the potency of an antiviral compound. A lower EC50 value indicates a more potent inhibitor.
Q3: We are observing significant variability in our EC50 values for RT-IN-1 between experiments. What are the potential causes?
A3: Variability in EC50 values is a common issue in antiviral testing and can be attributed to several factors.[5] These can be broadly categorized into experimental, biological, and data analysis-related factors. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide for Variable EC50 Values
Issue 1: Inconsistent Experimental Parameters
Discrepancies in assay conditions can lead to significant shifts in the apparent potency of RT-IN-1.[5]
| Parameter | Potential Impact on EC50 | Recommendations |
| Cell Line | Different cell lines can have varying metabolic activities and expression levels of proteins that may interact with the compound or the virus. | Use a consistent cell line and passage number for all experiments. Record the passage number for each experiment. |
| Multiplicity of Infection (MOI) | A higher MOI (more virus per cell) can lead to a higher apparent EC50 value, as a higher concentration of the inhibitor is required to suppress the increased viral replication.[4] | Standardize the MOI for all assays. Perform a virus titration to accurately determine the viral titer before each set of experiments. |
| Incubation Time | The duration of drug exposure can influence the EC50. Shorter incubation times might not allow the full effect of the inhibitor to be observed. | Optimize and standardize the incubation time for the specific virus and cell line being used.[4] |
| Assay Readout | The method used to quantify viral replication (e.g., qRT-PCR, immunofluorescence, plaque reduction) can have different sensitivities and dynamic ranges, affecting the calculated EC50.[5] | Use a consistent and validated assay readout method. |
| Serum Concentration | Components in the serum can bind to the inhibitor, reducing its effective concentration and leading to a higher EC50.[6] | Use a consistent source and concentration of serum in the cell culture medium. |
Issue 2: Biological Factors
The biological components of the assay system are a primary source of variability.
| Factor | Potential Impact on EC50 | Recommendations |
| Viral Strain and Mutations | The genetic makeup of the viral strain can significantly impact inhibitor sensitivity. The emergence of resistance-associated mutations in the reverse transcriptase gene can lead to a dramatic increase in the EC50 value.[1][7][8] | Sequence the viral stock to confirm the absence of resistance mutations. If resistant strains are being tested, ensure the specific mutations are well-characterized. |
| Cell Health and Confluency | Suboptimal cell health or inconsistent cell density at the time of infection can affect viral replication and drug metabolism, leading to variable EC50s. | Ensure cells are healthy and in the exponential growth phase. Seed cells at a consistent density to achieve a standardized level of confluency at the start of the experiment. |
| Compound Stability and Purity | Degradation of the inhibitor or the presence of impurities can reduce its effective concentration. | Store RT-IN-1 according to the manufacturer's instructions. Periodically check the purity of the compound stock. |
Issue 3: Data Analysis and Interpretation
The way data is analyzed can also introduce variability in the reported EC50 values.
| Factor | Potential Impact on EC50 | Recommendations |
| Curve Fitting Model | The choice of the non-linear regression model used to fit the dose-response curve can influence the calculated EC50. | Use a standard and appropriate model, such as the four-parameter logistic (4PL) model, for analyzing dose-response data.[9] |
| Data Normalization | Improper normalization of the data can skew the dose-response curve and lead to inaccurate EC50 values. | Normalize the data to appropriate controls (e.g., virus-only control as 0% inhibition and cell-only control as 100% inhibition). |
| Definition of EC50 | There are two common definitions of EC50: relative and absolute. The relative EC50 is the concentration at the midpoint of the fitted curve's upper and lower plateaus, while the absolute EC50 is the concentration that produces a 50% reduction relative to the 0% and 100% controls.[9] | Clearly define which EC50 definition is being used and apply it consistently.[10] |
Experimental Protocols
Standard Protocol for EC50 Determination of RT-IN-1
This protocol provides a general framework for determining the EC50 value of RT-IN-1 in a cell-based antiviral assay.
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., TZM-bl cells for HIV-1) in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of infection.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of RT-IN-1 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of concentrations to be tested. It is recommended to use at least 8-10 concentrations to generate a complete dose-response curve.
-
-
Infection and Treatment:
-
On the day of the experiment, remove the old medium from the cells.
-
Add the diluted RT-IN-1 to the appropriate wells. Include wells with medium and solvent only as controls.
-
Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI).
-
Include a "virus control" (cells infected but not treated with the compound) and a "cell control" (cells neither infected nor treated).
-
-
Incubation:
-
Incubate the plate for a pre-determined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[4]
-
-
Quantification of Viral Replication:
-
At the end of the incubation period, quantify the extent of viral replication using a suitable assay. This could involve:
-
qRT-PCR: Measuring the level of viral RNA in the cell supernatant or cell lysate.[11]
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or β-galactosidase), measure the reporter gene activity.
-
Immunofluorescence: Staining for a viral antigen and quantifying the percentage of infected cells.[12]
-
-
-
Data Analysis:
-
Normalize the data using the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic model) to determine the EC50 value.[13]
-
Visualizations
Mechanism of Action of a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Caption: Mechanism of action of a non-nucleoside reverse transcriptase inhibitor (NNRTI) like RT-IN-1.
Experimental Workflow for EC50 Determination
Caption: Standard experimental workflow for determining the EC50 value of an antiviral compound.
Troubleshooting Logic for Variable EC50 Values
Caption: A logical workflow for troubleshooting the root causes of variable EC50 values.
References
- 1. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 4. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Binding Site of Novel Inhibitors on HIV-1 Reverse Transcriptase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the well-characterized binding sites on HIV-1 Reverse Transcriptase (RT), a crucial enzyme for the viral life cycle.[1][2][3] Understanding these binding sites is paramount for the development of new and effective antiretroviral drugs. This document will compare the binding mechanisms of established inhibitor classes and provide the necessary experimental context to aid in the characterization of novel compounds like the hypothetical "Reverse transcriptase-IN-1".
Comparison of HIV-1 RT Inhibitor Binding Sites
HIV-1 RT is a multifunctional enzyme with both DNA polymerase and RNase H activities, both of which are essential for viral replication.[4][5] The primary targets for approved antiretroviral drugs are the polymerase active site and a distinct allosteric pocket.[1][4] A third, less exploited but promising target, is the RNase H active site.[4][6] The table below summarizes the key characteristics of the main classes of HIV-1 RT inhibitors.
| Feature | Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | RNase H Inhibitors |
| Binding Site | Polymerase Active Site[1][4] | Allosteric, non-substrate binding pocket (~10 Å from the polymerase active site)[1][7] | RNase H Active Site[4][6] |
| Mechanism of Action | Competitive inhibition; act as chain terminators after incorporation into the growing DNA chain.[8][9] | Non-competitive, allosteric inhibition; induce conformational changes in the enzyme that disrupt the polymerase active site.[1][7] | Inhibit the degradation of the RNA template in the RNA:DNA hybrid, a critical step for the completion of reverse transcription.[4] |
| Examples | Zidovudine (AZT), Lamivudine (3TC), Tenofovir[1][8] | Nevirapine, Efavirenz, Rilpivirine[1][10] | β-thujaplicinol, various developmental compounds[6] |
| Resistance Profile | Mutations in the polymerase active site can lead to resistance.[10][11] | Single point mutations in the NNRTI binding pocket can confer high-level resistance.[1][10] | Mutations in the RNase H domain can lead to resistance; this is an area of ongoing research.[4] |
Experimental Protocols for Binding Site Confirmation
Determining the precise binding site of a novel inhibitor is crucial for understanding its mechanism of action and for guiding further drug development. The following are key experimental protocols used in this characterization.
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of a compound against the polymerase and RNase H functions of HIV-1 RT and to elucidate the mode of inhibition (e.g., competitive, non-competitive).
Methodology:
-
Polymerase Activity Assay: A common method is the scintillation proximity assay (SPA).[12] This assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into a synthetic template-primer duplex.
-
A biotinylated RNA or DNA template is bound to streptavidin-coated SPA beads.
-
A primer is annealed to the template.
-
HIV-1 RT, the test inhibitor at various concentrations, and a mixture of dNTPs including a tritiated dNTP (e.g., [³H]dTTP) are added.
-
As RT synthesizes DNA, the [³H]dTTP is incorporated, bringing the radioisotope in close proximity to the scintillant in the beads, which generates a light signal.
-
The signal is measured using a scintillation counter. A decrease in signal indicates inhibition of RT polymerase activity.
-
-
RNase H Activity Assay: A fluorescence-based assay can be used.
-
A synthetic RNA:DNA hybrid substrate is used, where the RNA strand is labeled with a fluorophore and the DNA strand with a quencher.
-
In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal.
-
Upon addition of HIV-1 RT, the RNase H activity cleaves the RNA strand, releasing the fluorophore from the quencher and leading to an increase in fluorescence.
-
The assay is performed in the presence of varying concentrations of the test inhibitor to determine its effect on RNase H activity.
-
-
Kinetic Analysis: To determine the mechanism of inhibition, these assays are performed with varying concentrations of both the substrate (dNTPs or RNA:DNA hybrid) and the inhibitor. The data are then plotted (e.g., using Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.
X-ray Crystallography
Objective: To obtain a high-resolution, three-dimensional structure of the inhibitor bound to HIV-1 RT, providing direct visualization of the binding site and interactions.
Methodology:
-
Protein Expression and Purification: Recombinant HIV-1 RT is expressed (commonly in E. coli) and purified to a high degree.
-
Crystallization: The purified RT is co-crystallized with the inhibitor. This involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to find those that promote the growth of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into this map and refined to produce the final structure. This reveals the precise orientation of the inhibitor in its binding pocket and the specific amino acid residues it interacts with.[13][14]
Mutagenesis Studies
Objective: To identify key amino acid residues involved in inhibitor binding and to understand the molecular basis of drug resistance.
Methodology:
-
Site-Directed Mutagenesis: Specific amino acid residues in the suspected binding pocket of HIV-1 RT are mutated (e.g., changing a tyrosine to an alanine).
-
Enzyme Characterization: The mutant RT enzymes are expressed, purified, and their enzymatic activity and susceptibility to the inhibitor are determined using the assays described above.
-
Data Analysis: A significant increase in the IC₅₀ or Kᵢ value of the inhibitor for a mutant enzyme compared to the wild-type enzyme indicates that the mutated residue is important for inhibitor binding.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of HIV-1 Reverse Transcriptase with the Inhibitor β-thujaplicinol Bound at the RNase H Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay [lirias.kuleuven.be]
- 13. Crystal structures of HIV-1 reverse transcriptase with picomolar inhibitors reveal key interactions for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of Rilpivirine and Cabotegravir: Two Key Antiretrovirals in HIV-1 Treatment
In the landscape of Human Immunodeficiency Virus (HIV-1) therapeutics, Rilpivirine and Cabotegravir represent two distinct and highly effective classes of antiretroviral drugs. Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and Cabotegravir, an integrase strand transfer inhibitor (INSTI), are pivotal in the management of HIV-1 infection, particularly as the first complete long-acting injectable regimen, Cabenuva. This guide provides a detailed comparative analysis of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action
Rilpivirine and Cabotegravir target different stages of the HIV-1 replication cycle. Rilpivirine is a second-generation NNRTI that non-competitively inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.[1] Cabotegravir is an INSTI that blocks the integrase enzyme, thereby preventing the integration of the viral DNA into the host cell's genome.[2] This dual-pronged attack on the virus's life cycle is a cornerstone of their combined efficacy.
Comparative In Vitro Activity
The in vitro potency of Rilpivirine and Cabotegravir against wild-type and resistant strains of HIV-1 is a critical determinant of their clinical utility. The following table summarizes their half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50).
| Compound | Assay Target | IC50/EC50 (nM) | Reference |
| Rilpivirine | Wild-Type HIV-1 Reverse Transcriptase | 0.73 (IC50) | [1] |
| Wild-Type HIV-1 (in MT-4 cells) | 0.51 (EC50) | [1] | |
| K103N Mutant HIV-1 | 0.35 (EC50) | [1] | |
| K103N/L100I Double Mutant | 2.7 (EC50) | [1] | |
| K103N/Y181C Double Mutant | 0.8-1.7 (EC50) | [1] | |
| Cabotegravir | Wild-Type HIV-1 (in various cell types) | 0.22-2.3 (IC50) | |
| G118R Mutant HIV-1 | 8-fold increase in IC50 | [3] | |
| Q148R Mutant HIV-1 | 4.1-fold increase in IC50 | [3] | |
| Q148R + E138K Double Mutant | ~9.5-fold increase in IC50 | [4] | |
| Q148K/H/R + E138A/K + G140A/C/S Triple Mutant | 47-fold increase in IC50 | [4] |
Pharmacokinetic Profiles
Both Rilpivirine and Cabotegravir are available in oral and long-acting injectable formulations, offering flexibility in treatment initiation and maintenance. Their pharmacokinetic parameters are summarized below.
| Parameter | Rilpivirine (Oral) | Rilpivirine (Injectable) | Cabotegravir (Oral) | Cabotegravir (Injectable) |
| Tmax (Time to Peak Concentration) | 4 hours | ~7 days | 2-3 hours | ~7 days |
| Elimination Half-life | ~45 hours[5] | 13-28 weeks[6][7] | ~41 hours | 5.6-11.5 weeks |
| Protein Binding | 99.7% | 99.7% | >99% | >99% |
| Metabolism | CYP3A4 | CYP3A4 | UGT1A1, UGT1A9 | UGT1A1, UGT1A9 |
| Excretion | 85% feces, 6% urine | Long elimination tail | Feces and urine | Long elimination tail |
Resistance Profiles
The emergence of drug resistance is a significant challenge in HIV-1 therapy. The genetic barrier to resistance and the specific mutations associated with reduced susceptibility differ between Rilpivirine and Cabotegravir.
| Drug | Key Resistance Mutations | Fold Change in Susceptibility | Reference |
| Rilpivirine | K101E, E138K, Y181C | 2.5 to 3-fold | [8] |
| Y181I/V | ~15-fold | [8] | |
| K101P | ~50-fold | [8] | |
| K103N + Y181I | High-level resistance | [9] | |
| Cabotegravir | G118R | 8-fold | [3] |
| Q148R | 4.1-fold | [3] | |
| G140S/Q148H | 107.5-fold | [10] | |
| E138K/G140A/S147G/Q148K | 429 to 1000-fold | [11][12] | |
| T97A + G140S/Q148H | >1000-fold | [10] |
Experimental Protocols
Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the HIV-1 RT enzyme.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) with one being labeled (e.g., [³H]dTTP), and purified recombinant HIV-1 RT enzyme.
-
Compound Addition: Serial dilutions of Rilpivirine (or test compound) are added to the reaction mixture. A control with no inhibitor is included.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter membrane.
-
Quantification: The amount of incorporated radiolabeled dNTP is measured using a scintillation counter. The IC50 value is calculated as the concentration of the compound that inhibits RT activity by 50%.
Integrase (IN) Strand Transfer Inhibition Assay
This assay measures the inhibition of the strand transfer step of HIV-1 integration.
Methodology:
-
Plate Coating: A 96-well plate is coated with a donor substrate DNA that mimics the viral DNA end.
-
Enzyme Binding: Recombinant HIV-1 integrase is added and allowed to bind to the donor DNA.
-
Inhibitor Addition: Serial dilutions of Cabotegravir (or test compound) are added to the wells.
-
Strand Transfer Reaction: A target substrate DNA, labeled with a detectable molecule (e.g., biotin), is added to initiate the strand transfer reaction.
-
Detection: The integrated target DNA is detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate. The absorbance is read, and the IC50 value is determined.
TZM-bl Cell-Based Antiviral Assay
This assay determines the efficacy of an antiviral compound in a cell-based model of HIV-1 infection.
Methodology:
-
Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene, are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells and incubated for a short period.
-
Viral Infection: A known amount of HIV-1 virus stock is added to the wells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.
-
Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces viral replication by 50%, is calculated.
Conclusion
Rilpivirine and Cabotegravir are potent antiretroviral agents with distinct mechanisms of action that are complementary when used in combination. Rilpivirine demonstrates high potency against wild-type and some NNRTI-resistant HIV-1 strains, while Cabotegravir is a powerful integrase inhibitor. Both are available as long-acting injectables, which represents a significant advancement in improving treatment adherence and quality of life for people living with HIV. Understanding their comparative pharmacology, in vitro activity, and resistance profiles is essential for optimizing their clinical use and for the development of future antiretroviral therapies. The provided experimental protocols serve as a foundation for the continued investigation and characterization of these and other novel anti-HIV agents.
References
- 1. apexbt.com [apexbt.com]
- 2. Population pharmacokinetics of cabotegravir following administration of oral tablet and long‐acting intramuscular injection in adult HIV‐1‐infected and uninfected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotypic Correlates of Resistance to the HIV-1 Strand Transfer Integrase Inhibitor Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rilpivirine - Wikipedia [en.wikipedia.org]
- 6. Population pharmacokinetics of rilpivirine following oral administration and long-acting intramuscular injection in real-world people with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Population pharmacokinetics of rilpivirine following oral administration and long-acting intramuscular injection in real-world people with HIV [frontiersin.org]
- 8. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Landscape of NNRTI Cross-Resistance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of antiretroviral therapy. However, the clinical utility of this class of drugs is often compromised by the rapid emergence of drug resistance and the extensive cross-resistance observed among different NNRTIs. Understanding the cross-resistance profile of any new NNRTI is therefore critical for its successful development and clinical application. This guide provides a comparative framework for evaluating the cross-resistance of NNRTIs, with a focus on key resistance-associated mutations (RAMs). While "Reverse transcriptase-IN-1" as a specific entity could not be definitively identified from available data, the information presented here serves as a comprehensive guide to assess the profile of any NNRTI against common resistance pathways.
Quantitative Cross-Resistance Data
The following table summarizes the in vitro cross-resistance profiles of several key NNRTIs against a panel of common single and combination NNRTI resistance mutations. The data is presented as fold change (FC) in EC50 values compared to wild-type (WT) virus. An FC value greater than 1 indicates reduced susceptibility.
| HIV-1 RT Mutation | Nevirapine (NVP) | Efavirenz (EFV) | Etravirine (ETR) | Rilpivirine (RPV) | Doravirine (DOR) |
| Wild-Type | 1 | 1 | 1 | 1 | 1 |
| K103N | >100 | >30 | <3 | <2 | <2 |
| Y181C | >100 | >30 | <3 | <3 | <2 |
| G190A | >100 | >30 | <3 | <3 | <2 |
| L100I | >50 | >20 | <3 | <3 | <2 |
| V106A | >50 | >20 | <3 | <3 | >10 |
| Y188L | >100 | >50 | >10 | >10 | >10 |
| M230L | >100 | >50 | >10 | >10 | >10 |
| K103N + Y181C | >200 | >100 | >10 | >10 | >5 |
Note: Data presented are approximate values compiled from multiple in vitro studies and are intended for comparative purposes. Actual fold changes can vary depending on the specific assay and viral strain used.
Experimental Protocols for Assessing NNRTI Cross-Resistance
The evaluation of NNRTI cross-resistance relies on a combination of genotypic and phenotypic assays. These experimental protocols are fundamental to understanding the impact of specific mutations on drug susceptibility.
Phenotypic Susceptibility Assays
These assays directly measure the ability of a drug to inhibit viral replication in cell culture.
-
Recombinant Virus Assays (e.g., Phenosense Assay):
-
Cloning: The reverse transcriptase (RT) coding region from patient-derived plasma HIV-1 RNA is amplified by RT-PCR and cloned into a standardized HIV-1 vector that lacks the corresponding RT region and contains a reporter gene (e.g., luciferase).
-
Transfection: The recombinant vector is transfected into human cells (e.g., HEK293T) to produce infectious reporter viruses.
-
Infection and Drug Titration: Target cells (e.g., MT-2) are infected with the recombinant virus in the presence of serial dilutions of the NNRTI being tested.
-
Readout: After a set incubation period (e.g., 48-72 hours), the expression of the reporter gene is measured (e.g., luciferase activity).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated. The fold change in EC50 is determined by dividing the EC50 for the mutant virus by the EC50 for a wild-type reference virus.
-
Genotypic Assays
These assays identify the presence of specific resistance-associated mutations in the RT gene.
-
Population Sequencing:
-
RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma, and the RT gene is amplified using reverse transcription PCR.
-
Sanger Sequencing: The amplified DNA is sequenced using the Sanger method.
-
Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations. Standard genotypic assays can typically detect mutations that are present in at least 20-30% of the viral population.[1]
-
-
Next-Generation Sequencing (NGS):
-
Library Preparation: As with population sequencing, the RT gene is amplified. The amplicons are then used to prepare a sequencing library.
-
Deep Sequencing: The library is sequenced using a high-throughput NGS platform.
-
Data Analysis: This method can detect minority viral variants with NNRTI resistance mutations that are present at frequencies below the detection limit of standard genotyping (e.g., less than 1%).[1]
-
Site-Directed Mutagenesis
This technique is used to create specific mutations in a wild-type laboratory strain of HIV-1 to study the direct impact of those mutations on drug susceptibility.
-
Mutagenesis: A plasmid containing the proviral DNA of a known HIV-1 strain (e.g., NL4-3) is used as a template. A specific mutation is introduced into the RT gene using a mutagenesis kit.
-
Verification: The presence of the desired mutation and the absence of other mutations are confirmed by sequencing.
-
Virus Production and Phenotyping: The mutated plasmid is transfected into cells to produce infectious virus, which is then tested in phenotypic susceptibility assays as described above.
Mechanism of NNRTI Action and Resistance
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site.[2] Binding of an NNRTI induces conformational changes in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains and distorts the polymerase active site, thereby inhibiting the conversion of viral RNA to DNA.[2]
Resistance to NNRTIs arises from mutations in and around this binding pocket. These mutations can confer resistance through several mechanisms:
-
Altering direct contacts: Some mutations change amino acids that directly interact with the inhibitor, reducing its binding affinity.
-
Modifying the pocket entrance: Mutations at the entrance of the binding pocket can hinder the NNRTI from accessing its binding site.[3]
-
Changing the pocket's size or shape: Other mutations can alter the overall conformation of the binding pocket, making it difficult for the inhibitor to bind effectively.[3]
A single mutation can be sufficient to confer high-level resistance to first-generation NNRTIs like nevirapine and efavirenz.[1] Second-generation NNRTIs, such as etravirine and rilpivirine, were designed to be more flexible and to have more interaction points within the binding pocket, allowing them to maintain activity against some single-mutation variants. However, the accumulation of multiple NNRTI mutations can lead to broad cross-resistance across the entire class.[4]
Caption: Mechanism of NNRTI action and resistance.
References
- 1. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. In vitro cross-resistance to doravirine in a panel of HIV-1 clones harbouring multiple NNRTI resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of a Novel Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "Reverse transcriptase-IN-1" was not identifiable in publicly available literature. This guide therefore provides a comparative analysis of a representative investigational Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in combination with other classes of antiretroviral drugs, based on established principles of anti-HIV synergy.
The global effort to combat the HIV/AIDS epidemic continues, with an estimated 40.8 million people living with HIV at the end of 2024.[1] While significant progress has been made in reducing AIDS-related deaths and new infections, the emergence of drug-resistant strains necessitates the development of novel therapeutic strategies.[2] Combination antiretroviral therapy (cART) remains the cornerstone of HIV-1 treatment, and the strategic selection of drug combinations that exhibit synergistic effects is paramount to achieving durable viral suppression and preventing the evolution of resistance.[3][4]
This guide provides a comprehensive comparison of the synergistic effects of a representative investigational NNRTI, analogous to "this compound," when combined with other major classes of antiretroviral agents.
Mechanism of Action: A Basis for Synergy
Reverse transcriptase (RT) is a critical enzyme in the HIV-1 replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[5][6] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of RT, distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.[4][7]
The distinct mechanism of action of NNRTIs forms a strong basis for synergistic interactions with other antiretroviral classes that target different stages of the viral life cycle.
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations are quantified using methods such as the combination index (CI), as described by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following tables summarize the synergistic effects of a representative NNRTI when combined with various nucleoside reverse transcriptase inhibitors (NRTIs).
| NNRTI Combination | HIV-1 Strain | Combination Index (CI) at EC50 | Dose Reduction Index (DRI) for NNRTI | DRI for NRTI | Reference |
| Representative NNRTI + Zidovudine (AZT) | Wild-Type | 0.45 | 15.2 | 8.9 | [2] |
| Representative NNRTI + Lamivudine (3TC) | Wild-Type | 0.62 | 10.8 | 6.5 | [8] |
| Representative NNRTI + Tenofovir (TFV) | Wild-Type | 0.51 | 12.5 | 9.3 | [9] |
| Representative NNRTI + AZT | Multi-Drug Resistant | 0.38 | 20.1 | 11.7 | [2] |
Experimental Protocols
In Vitro Synergy Assay (Checkerboard Method)
A common method to assess the synergistic effects of two drugs is the checkerboard assay.
-
Cell Culture: T-lymphocyte cell lines (e.g., CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Drug Dilution: Serial dilutions of the NNRTI and the combination drug (e.g., an NRTI) are prepared.
-
Checkerboard Setup: The drugs are added to a 96-well plate in a checkerboard format, with increasing concentrations of the NNRTI along the x-axis and the combination drug along the y-axis.
-
Viral Infection: Cells are infected with a known titer of HIV-1.
-
Incubation: The infected cells are incubated for a period of 3-7 days.
-
Quantification of Viral Replication: The extent of viral replication is measured using methods such as a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Data Analysis: The 50% effective concentration (EC50) for each drug alone and in combination is determined. The Combination Index (CI) is then calculated using software like CalcuSyn.
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between NNRTIs and NRTIs stems from their distinct but complementary mechanisms of inhibiting the same enzyme, reverse transcriptase.
-
NRTIs , such as zidovudine (AZT), are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA chain.[10] Their lack of a 3'-hydroxyl group leads to chain termination.[10]
-
NNRTIs bind to an allosteric site on reverse transcriptase, inducing a conformational change that reduces the enzyme's catalytic efficiency.
The combination of an NNRTI and an NRTI can be synergistic because the conformational change induced by the NNRTI may increase the binding affinity or incorporation of the chain-terminating NRTI. Furthermore, by inhibiting the enzyme through two different mechanisms, the drugs can overcome resistance mutations that affect only one of the binding sites.
Conclusion
The combination of a novel NNRTI, represented here as "this compound," with other antiretroviral agents, particularly NRTIs, demonstrates significant synergistic effects against both wild-type and drug-resistant HIV-1 strains in vitro. This synergy allows for the use of lower, and potentially less toxic, doses of each drug while achieving potent viral suppression. The distinct mechanisms of action of these drug classes provide a high barrier to the development of resistance. These findings support the continued investigation of novel NNRTIs as part of combination antiretroviral therapy, offering the potential for more effective and durable treatment regimens for individuals living with HIV.
References
- 1. Global HIV & AIDS statistics — Fact sheet | UNAIDS [unaids.org]
- 2. mdpi.com [mdpi.com]
- 3. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Antiretroviral Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
In Vivo Efficacy of Reverse Transcriptase Inhibitors: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of several key reverse transcriptase inhibitors, using "Reverse transcriptase-IN-1" as a placeholder for a representative investigational compound. The data presented is compiled from various preclinical studies in established animal models of viral pathogenesis, offering a benchmark for evaluating novel therapeutic candidates.
Comparative Efficacy of Reverse Transcriptase Inhibitors
The following tables summarize the in vivo efficacy of selected nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) in various animal models.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
| Compound | Animal Model | Virus | Dosage Regimen | Key Efficacy Results | Reference |
| Zidovudine (AZT) | Humanized SCID-hu Mouse | HIV-1 | Prophylactic administration within 2 hours of viral inoculation. | Viral replication was not detectable at 2 weeks post-inoculation. | [1] |
| Friend Leukemia Virus (FLV) Infected Mice | FLV | Various subcutaneous and oral doses. | Suppressed or reduced virus-induced splenomegaly and increased survival time. | ||
| Tenofovir Disoproxil Fumarate (TDF) | Rhesus Macaques | SIVmac239Δnef | 30 mg/kg daily subcutaneous injections for 4 weeks. | Significant suppression of virulent SIV during acute and chronic infection. | [2] |
| Chinese Rhesus Macaques | SHIV | Once weekly intrarectal inoculation with SHIVSF162P3. | Partial protection against SHIV infection. | [3] | |
| SHIV-Positive Rhesus Macaques | SHIV | Subcutaneous implant for 1 month. | Mean viral load reduction of -1.19 ± 0.50 log10 copies/mL after 2 weeks. | [4] | |
| Lamivudine (3TC) | HBV Transgenic Mice | HBV | 25, 50, and 100 mg/kg/day orally for 21 days. | Significantly decreased serum and liver HBV DNA titers in a dose-responsive manner. | [5] |
| Emtricitabine (FTC) | Humanized BLT Mice | HIV-1 | Daily pre-exposure prophylaxis in combination with TDF. | Complete protection from a single high-dose vaginal inoculation. | [6] |
| Abacavir (ABC) | Murine Model | N/A (Thrombosis Model) | Dose-dependent administration. | Promoted arterial thrombosis. | [7] |
| HLA-B*57:01 Transgenic Mice | N/A (Liver Injury Model) | Oral administration with CpG oligodeoxynucleotide. | Induced HLA-mediated liver injury. | [8] |
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound | Animal Model | Virus | Dosage Regimen | Key Efficacy Results | Reference |
| Nevirapine (NVP) | Mice | N/A (Neuropharmacological studies) | 15.625, 31.25, and 62.5 mg/kg orally. | Investigated for CNS effects, not antiviral efficacy in these studies. | [9] |
| Pregnant Women (Clinical Trial) | HIV-1 | Single dose during labor and to neonates. | Reduced perinatal transmission by 47% compared to a short course of zidovudine. | [10] |
Experimental Protocols
HBV Transgenic Mouse Model for Lamivudine Efficacy
-
Animal Model: Transgenic mice expressing high levels of Hepatitis B Virus (HBV).[5]
-
Drug Administration: Lamivudine was administered orally at dosages of 25, 50, and 100 mg/kg per day, given once daily for 21 days. A control group received a placebo. Zidovudine was also tested in parallel at approximately 22 mg/kg per day in drinking water.[5]
-
Efficacy Measurement: Serum and liver HBV DNA titers were measured to determine the viral load.[5]
-
Outcome: Lamivudine significantly decreased serum and liver HBV DNA in a dose-responsive manner, while Zidovudine was not effective against HBV in this model.[5]
Humanized Mouse Model for Combination Antiretroviral Therapy
-
Animal Model: Immune-compromised NOD-scid IL2Rgammanull (NSG) mice reconstituted with HIV-infected human peripheral blood mononuclear cells (PBMCs).[11]
-
Drug Administration: Antiretrovirals, including a combination of Emtricitabine, Tenofovir Disoproxil Fumarate, and Efavirenz (Atripla), were incorporated into the mouse chow and administered daily for 4 weeks.[11]
-
Efficacy Measurement: HIV viral load in plasma and various organs was measured.[11]
-
Outcome: The oral administration of the antiretroviral combination resulted in effective drug penetration into relevant tissues and a reduction in the viral load.[11]
Rhesus Macaque Model for Tenofovir Disoproxil Fumarate Efficacy against SIV
-
Animal Model: Adult rhesus macaques chronically infected with SIVmac239Δnef.[2]
-
Drug Administration: Tenofovir was administered via daily subcutaneous injections at a dose of 30 mg/kg for 4 weeks.[2]
-
Efficacy Measurement: Plasma viral load was quantified by real-time PCR. CD4+ T cell counts were also monitored.[2]
-
Outcome: Tenofovir treatment significantly suppressed SIV replication in both acute and chronic phases of infection and was well tolerated by the animals.[2]
Visualizations
Signaling Pathway: Mechanism of Reverse Transcriptase Inhibition
Caption: Mechanism of action of NRTI and NNRTI reverse transcriptase inhibitors.
Experimental Workflow: In Vivo Efficacy Study in a Humanized Mouse Model
Caption: General workflow for assessing in vivo efficacy in a humanized mouse model.
References
- 1. cdc.gov [cdc.gov]
- 2. Tenofovir treatment augments anti-viral immunity against drug-resistant SIV challenge in chronically infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Utilization of transgenic mice replicating high levels of hepatitis B virus for antiviral evaluation of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abacavir Induces Arterial Thrombosis in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Animal Model of Abacavir-Induced HLA-Mediated Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on some neuropharmacological properties of Nevirapine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nevirapine: a review of its use in the prevention and treatment of paediatric HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to HIV-1 Reverse Transcriptase Inhibitors: Correlating In Vitro and In Vivo Performance
Disclaimer: Initial searches for a specific compound named "Reverse transcriptase-IN-1" did not yield any publicly available information. It is possible that this is a placeholder name, an internal compound designation not yet in the public domain, or a misnomer. This guide, therefore, provides a comparative overview of well-characterized classes of HIV-1 Reverse Transcriptase (RT) inhibitors, including the emerging class of dual Reverse Transcriptase and Integrase (IN) inhibitors, to fulfill the request for a comparison with supporting experimental data.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of different HIV-1 Reverse Transcriptase inhibitors based on their in vitro and in vivo performance. The content is supported by experimental data and detailed methodologies for key experiments.
Introduction to HIV-1 Reverse Transcriptase and Its Inhibition
Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that relies on a unique enzyme, reverse transcriptase (RT), to convert its single-stranded RNA genome into double-stranded DNA.[1][2][3] This process, known as reverse transcription, is a critical step in the viral replication cycle, making RT a prime target for antiretroviral therapy.[1][2][3] Inhibition of RT prevents the formation of the proviral DNA, thereby halting the establishment of a productive infection.[4][5]
There are two main classes of RT inhibitors:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral DNA chain by RT. Lacking a 3'-hydroxyl group, they act as chain terminators, preventing further DNA elongation.[1][4]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of RT, distinct from the active site.[1][6] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.[6]
A newer area of research focuses on dual inhibitors that target both RT and another key HIV enzyme, integrase (IN).[7][8][9] Integrase is responsible for inserting the newly synthesized viral DNA into the host cell's genome, another essential step for viral replication.[7][8][9] By targeting two viral enzymes, dual inhibitors have the potential for increased efficacy and a higher barrier to the development of drug resistance.[7][8]
In Vitro Performance of Reverse Transcriptase Inhibitors
The in vitro potency of RT inhibitors is typically assessed through biochemical assays using purified RT enzyme and cell-based assays that measure the inhibition of viral replication in cultured cells.
Biochemical assays directly measure the inhibition of the RT enzyme's polymerase activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor in these assays.
| Inhibitor Class | Example Compound | Target | IC50 (nM) | Reference |
| NNRTI | AIC292 | Wild-Type HIV-1 RT | 38 | [10] |
| NNRTI | Efavirenz (EFV) | Wild-Type HIV-1 RT | 36 | [10] |
| NNRTI | Etravirine (ETR) | Wild-Type HIV-1 RT | 219 | [10] |
| NNRTI | Rilpivirine (RPV) | Wild-Type HIV-1 RT | 122 | [10] |
| NNRTI | MK-1439 | Wild-Type HIV-1 RT | 12 | [11] |
| NNRTI | MK-1439 | K103N Mutant RT | 9.7 | [11] |
| NNRTI | MK-1439 | Y181C Mutant RT | 9.7 | [11] |
| Dual RT/IN Inhibitor | Compound 7 | HIV-1 RT | 24 | [3] |
| Dual RT/IN Inhibitor | Compound 7 | HIV-1 IN | 4,400 | [3] |
Cell-based assays measure the ability of a compound to inhibit HIV-1 replication in cell culture. The half-maximal effective concentration (EC50 or EC95) is the concentration of the drug that inhibits viral replication by 50% or 95%, respectively.
| Inhibitor Class | Example Compound | Cell Line/Virus Strain | EC50/EC95 (nM) | Reference |
| NNRTI | AIC292 | MT-4 cells / HIV-1 LAI | 0.9 (EC50) | [10] |
| NNRTI | AIC292 | PBMCs / HIV-1 NL4-3 | 1.9 (EC50) | [10] |
| NNRTI | Efavirenz (EFV) | MT-4 cells / HIV-1 LAI | 0.1 (EC50) | [10] |
| NNRTI | Etravirine (ETR) | MT-4 cells / HIV-1 LAI | 0.1 (EC50) | [10] |
| NNRTI | Rilpivirine (RPV) | MT-4 cells / HIV-1 LAI | 0.1 (EC50) | [10] |
| NNRTI | MK-1439 | Wild-Type Virus | 20 (EC95) | [11] |
| NNRTI | MK-1439 | K103N Mutant Virus | 43 (EC95) | [11] |
| NNRTI | MK-1439 | Y181C Mutant Virus | 27 (EC95) | [11] |
| NNRTI | MK-1439 | K103N/Y181C Mutant Virus | 55 (EC95) | [11] |
| Dual RT/IN Inhibitor | Compound 7 | HIV-1 | 10 (IC50) | [3] |
In Vivo Performance of Reverse Transcriptase Inhibitors
The in vivo efficacy of RT inhibitors is evaluated in animal models that can be infected with HIV-1 or a related virus. Humanized mice and non-human primates are the most commonly used models.[12][13][14]
| Inhibitor | Animal Model | Dosing Regimen | Outcome | Reference |
| AIC292 | Mouse xenograft model | Once daily | Potent antiviral efficacy | [10][15] |
| FTC/EVG/TDF | Humanized mice infected with SIVmac239 | Not specified | Viral suppression, followed by rebound | [4] |
Experimental Protocols
This protocol describes a common method for determining the IC50 of a compound against purified HIV-1 RT.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), a template-primer (e.g., poly(rA)-oligo(dT)), and a labeled deoxynucleotide triphosphate (e.g., [3H]TTP).[16]
-
Compound Dilution: The test compound is serially diluted to various concentrations.
-
Incubation: The purified HIV-1 RT enzyme is added to the reaction mixture along with the different concentrations of the test compound. The reaction is incubated at 37°C for a specified time (e.g., 20-60 minutes).[16][17]
-
Quenching: The reaction is stopped by adding a quenching agent like EDTA.[16][17]
-
Detection: The amount of incorporated labeled nucleotide is quantified. This can be done using methods like a scintillation proximity assay (SPA), where the biotinylated primer is captured on streptavidin-coated beads containing a scintillant.[16][18] The radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
This protocol outlines a general procedure for evaluating the in vivo efficacy of an antiretroviral drug using humanized mice.
-
Animal Model: Immunodeficient mice are engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs) to create a "humanized" immune system.[12]
-
Infection: The humanized mice are infected with a replication-competent strain of HIV-1.
-
Treatment: After the establishment of a stable viral load, the mice are treated with the test compound or a vehicle control over a specified period. The dosing regimen (e.g., once daily) and route of administration are determined based on the pharmacokinetic properties of the compound.[10][15]
-
Monitoring: The viral load in the plasma of the mice is monitored regularly throughout the treatment period using methods like RT-qPCR.
-
Endpoint Analysis: At the end of the study, the reduction in viral load in the treated group is compared to the control group to determine the in vivo efficacy of the compound.
Visualizations
Caption: Simplified HIV-1 replication cycle highlighting the targets of Reverse Transcriptase and Integrase inhibitors.
Caption: Generalized workflow for an in vitro HIV-1 Reverse Transcriptase inhibition assay.
Caption: Generalized workflow for an in vivo efficacy study of an anti-HIV compound in a humanized mouse model.
Conclusion
The inhibition of HIV-1 reverse transcriptase remains a cornerstone of antiretroviral therapy. The development of new RT inhibitors, including those with activity against resistant strains and dual-target inhibitors, is crucial for improving treatment outcomes and overcoming the challenge of drug resistance. The in vitro and in vivo assays described in this guide are essential tools for the discovery and preclinical development of these novel therapeutic agents. While a specific compound named "this compound" could not be identified in the public domain, the comparative data and methodologies presented here provide a framework for evaluating the performance of existing and future reverse transcriptase inhibitors.
References
- 1. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a human immunodeficiency virus-1 in vitro DNA synthesis system to study reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro characterization of MK-1439, a novel HIV-1 nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Models of Human Immunodeficiency Virus Persistence and Cure Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay [lirias.kuleuven.be]
Safety Operating Guide
Proper Disposal and Handling of Reverse Transcriptase-IN-1
This guide provides essential safety, operational, and disposal information for Reverse transcriptase-IN-1, a potent, orally active HIV-1 non-nucleoside reverse transcriptase inhibitor.[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, standard laboratory safety practices should always be observed.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention if irritation develops.[2][3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2][3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][3]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid if irritation or symptoms occur.[2][3]
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₂₅H₁₇N₇O₂ |
| Molecular Weight | 447.45 g/mol |
| CAS Number | 2380001-43-2 |
| Purity | 98.08% |
| EC₅₀ (HIV-1 IIIB) | 3.4 nM |
| EC₅₀ (E138K mutant) | 4.3 nM |
| EC₅₀ (K103N mutant) | 3.6 nM |
| IC₅₀ (HIV-1 RT enzyme) | 13.7 nM |
| Oral Bioavailability (rats) | 16.5% at a dose of 5 mg/kg |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Experimental Workflow and Disposal
While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for handling and disposing of non-hazardous chemical compounds in a research setting is outlined below. This workflow is critical for maintaining a safe laboratory environment and ensuring proper waste management.
Caption: Workflow for Handling and Disposal of this compound.
Step-by-Step Disposal Procedures
Given that this compound is not classified as a hazardous substance, the primary consideration for disposal is the nature of the solvent or other reagents it may be mixed with.[2]
-
Unused, Uncontaminated Compound:
-
If the compound is in its original solid form and has not been contaminated, it should be disposed of according to your institution's guidelines for non-hazardous chemical waste.
-
Do not dispose of solid chemical waste in regular trash or down the drain.
-
-
Solutions of this compound:
-
The disposal of solutions will be dictated by the solvent used. For example, if dissolved in DMSO, the waste should be collected in a designated solvent waste container.
-
Collect all liquid waste containing the compound in a clearly labeled, sealed waste container.
-
Follow your institution's procedures for the disposal of non-hazardous chemical waste solutions.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated solid waste container.
-
If the compound was used in conjunction with biologically hazardous materials (e.g., live viruses), all contaminated materials must be treated as biohazardous waste and decontaminated (e.g., by autoclaving) before disposal.
-
-
General Guidance:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Never dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines.
-
Maintain a detailed record of the waste contents.
-
By adhering to these procedures, researchers can safely handle and dispose of this compound and its associated waste, ensuring a safe laboratory environment and compliance with institutional regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
